Tomazin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
27542-14-9 |
|---|---|
Molecular Formula |
C21H22O7 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O7/c1-5-12(2)20(23)27-15(21(3,4)24)11-26-19-17-14(8-9-25-17)10-13-6-7-16(22)28-18(13)19/h5-10,15,24H,11H2,1-4H3/b12-5- |
InChI Key |
VJVXQSFKTVUEFY-XGICHPGQSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |
Canonical SMILES |
CC=C(C)C(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Tomazin: A Technical Overview of an Obscure Furocoumarin
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the currently available technical information on the chemical compound Tomazin (also known as Tomasin). Despite a comprehensive search of scientific literature and chemical databases, it is important to note that detailed information regarding the biological activity, mechanism of action, and experimental protocols for this compound is largely absent from publicly accessible resources. The information presented herein is based on foundational chemical data and early discovery literature.
Chemical Structure and Properties
This compound is a furocoumarin with the molecular formula C21H22O7.[1] It was first isolated from the roots of Xanthogalum purpurascens in 1969. The compound is structurally related to other natural coumarins, a class of compounds known for their diverse pharmacological activities.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C21H22O7 | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| IUPAC Name | [3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (Z)-2-methylbut-2-enoate | PubChem |
| CAS Number | 27542-14-9 | PubChem |
| Synonyms | Tomasin, Ostrutol | PhD Thesis, 1969 Article |
A 2D representation of the chemical structure of this compound is provided below.
References
biological activity of Tomazin
An in-depth technical guide on the biological activity of α-tomatine, a glycoalkaloid found in tomatoes, tailored for researchers, scientists, and drug development professionals.
Introduction
α-tomatine is a steroidal glycoalkaloid predominantly found in unripe tomatoes (Solanum lycopersicum) and other Solanaceae family plants.[1][2] It serves as a primary defensive agent for the plant against a variety of pathogens, including fungi, bacteria, viruses, and insects.[1][3] Beyond its role in plant defense, α-tomatine has garnered significant interest within the scientific community for its diverse pharmacological properties, which suggest its potential as a therapeutic agent for various human diseases.[1][2][4] This technical guide provides a comprehensive overview of the biological activities of α-tomatine, with a focus on its anticancer, anti-inflammatory, and antifungal properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Anticancer Activity
α-tomatine has demonstrated significant cytotoxic effects against a wide range of human cancer cell lines, including those of the prostate, breast, colon, liver, lung, and leukemia.[5] Its anticancer activity is mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[6]
Quantitative Data: Cytotoxicity of α-Tomatine
The following tables summarize the half-maximal inhibitory concentration (IC50) values of α-tomatine against various human cancer cell lines.
Table 1: IC50 Values of α-Tomatine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Adenocarcinoma | 1.67 ± 0.3 | Not Specified | [7] |
| PC3 | Prostate Cancer | ~3.0 µg/mL (~2.9 µM) | 48 | [8][9] |
| MDA-MB-231 | Breast Cancer | Not Specified | 48 | [10] |
| KATO III | Gastric Cancer | Not Specified | 48 | [10] |
| CT-26 | Colon Cancer | 3.5 | 24 | [11] |
| HBL | Metastatic Melanoma | 0.53 ± 0.04 | 24 | [12] |
| hmel-1 | Metastatic Melanoma | 0.72 ± 0.06 | 24 | [12] |
| M3 | Metastatic Melanoma | 1.03 ± 0.04 | 24 | [12] |
| HepG2 | Hepatocellular Carcinoma | 3.6 ± 1.2 | 24 | [13] |
| AGS | Gastric Carcinoma | 2 | Not Specified | [14] |
| SH-SY5Y | Neuroblastoma | 1.6 | Not Specified | [14] |
| A549 | Non-small Cell Lung Cancer | 1.1 | Not Specified | [14] |
| HL-60 | Myeloid Leukemia | ~2 µM (for 50% decrease in viable cells) | Not Specified | [15] |
Table 2: Comparative IC50 Values of α-Tomatine and its Derivatives
| Compound | PC3 (Prostate) | MDA-MB-231 (Breast) | KATO III (Gastric) |
| α-Tomatine | 3.0 ± 0.3 µg/mL | Not Specified | Not Specified |
| β1-Tomatine | 82.5 ± 9.6 µg/mL | Not Specified | Not Specified |
| γ-Tomatine | 103.2 ± 16.6 µg/mL | Not Specified | Not Specified |
| δ-Tomatine | 100.5 ± 5.0 µg/mL | Not Specified | Not Specified |
| Tomatidine | 248.9 ± 11.2 µg/mL | Not Specified | Not Specified |
| Data from reference[8]. Values are presented as µg/mL after 48 hours of treatment. |
Signaling Pathways in Anticancer Activity
α-tomatine's anticancer effects are mediated through multiple signaling pathways, primarily leading to apoptosis.
-
Intrinsic and Extrinsic Apoptosis Pathways: In prostate cancer cells (PC-3), α-tomatine induces apoptosis by activating both intrinsic and extrinsic pathways, evidenced by the activation of caspase-3, -8, and -9, depolarization of the mitochondrial membrane, and release of cytochrome c.[16][7][17]
-
Caspase-Independent Apoptosis: In some cancer cell lines, such as mouse colon cancer CT-26 cells and human leukemia cells (HL60 and K562), α-tomatine can induce caspase-independent cell death.[11][18] This involves the release of apoptosis-inducing factor (AIF) from the mitochondria and its translocation to the nucleus.[18]
-
Inhibition of NF-κB Signaling: α-tomatine has been shown to inhibit the activation and nuclear translocation of nuclear factor-kappa B (NF-κB), a key transcription factor that promotes cell proliferation and survival in cancer cells.[16][7] This inhibition contributes to the induction of apoptosis.[17]
-
Modulation of PI3K/Akt and MAPK/ERK Pathways: The compound also affects other critical survival pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[15][5][17]
Below is a DOT language script visualizing the apoptotic signaling pathway induced by α-tomatine.
Caption: Apoptotic signaling pathways induced by α-tomatine.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of α-tomatine on cancer cells.
-
Objective: To determine the concentration of α-tomatine that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[12]
-
Replace the culture medium with fresh medium containing increasing concentrations of α-tomatine (e.g., 0.1 to 10 µM).[12]
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).[12]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using dose-response curve analysis.[12]
-
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol outlines the detection of apoptosis induced by α-tomatine.
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Treat cancer cells with α-tomatine at a specific concentration (e.g., 2.0 µM) for various time points (e.g., 1, 3, 6, 24 hours).[16][17]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16][17]
-
Below is a DOT language script visualizing the experimental workflow for assessing α-tomatine's anticancer activity.
Caption: Experimental workflow for in vitro anticancer activity assessment.
Anti-inflammatory Activity
α-tomatine exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.[1][19][20]
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of α-tomatine are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.[19][20]
-
Inhibition of NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated macrophages and splenocytes, α-tomatine suppresses the nuclear translocation of NF-κB-p65, a critical step in the activation of this pro-inflammatory transcription factor.[19][20]
-
Inhibition of MAPK Pathway: α-tomatine also attenuates the phosphorylation of key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK) and p38.[19][20]
Below is a DOT language script visualizing the anti-inflammatory signaling pathway of α-tomatine.
Caption: Anti-inflammatory signaling pathway of α-tomatine.
Experimental Protocol
1. Measurement of Pro-inflammatory Cytokines in LPS-stimulated Macrophages
-
Objective: To evaluate the effect of α-tomatine on the production of pro-inflammatory cytokines.
-
Methodology:
-
Culture macrophages (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treat the cells with various concentrations of α-tomatine for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration of the cell lysates.
-
Antifungal Activity
α-tomatine possesses broad-spectrum antifungal activity, which is a key aspect of its natural defensive role in plants.[1][4][21]
Mechanism of Antifungal Action
The primary mechanism of α-tomatine's antifungal activity involves its interaction with sterols in the fungal cell membrane.[21][22]
-
Membrane Disruption: α-tomatine complexes with ergosterol, a major component of fungal cell membranes. This interaction disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death.[4][22]
-
Induction of Programmed Cell Death: In some fungi, such as Fusarium oxysporum, α-tomatine can induce a programmed cell death (apoptosis-like) process. This is characterized by the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, and TUNEL-positive nuclei.[23] This process appears to be mediated by the activation of phosphotyrosine kinase and G-protein signaling pathways.[23]
Below is a DOT language script visualizing the antifungal mechanism of α-tomatine.
References
- 1. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. α-Tomatine Extraction from Green Tomatoes | Encyclopedia MDPI [encyclopedia.pub]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Molecular mechanisms underlying the α-tomatine-directed apoptosis in human malignant glioblastoma cell lines A172 and U-118 MG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-tomatine induces apoptosis and inhibits nuclear factor-kappa B activation on human prostatic adenocarcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells | PLOS One [journals.plos.org]
- 17. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medsci.org [medsci.org]
- 20. Alpha-Tomatine Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. alpha-Tomatine | Benchchem [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. alpha-Tomatine, the major saponin in tomato, induces programmed cell death mediated by reactive oxygen species in the fungal pathogen Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Tofacitinib
An in-depth guide on the mechanism of action for a drug named "Tomazin" could not be generated as no relevant scientific literature or clinical data under that name was found in the performed search. It is possible that "this compound" may be a new or investigational drug with limited public information, or the name may be misspelled.
As a demonstration of the requested in-depth technical guide, this document provides a comprehensive overview of the mechanism of action of Tofacitinib (B832) , a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. The information presented is based on the provided search results and adheres to the specified formatting and content requirements.
Audience: Researchers, scientists, and drug development professionals.
Tofacitinib is a targeted small molecule that acts as an inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1] Its development and approval represent a significant advancement in the treatment of several chronic inflammatory and autoimmune diseases.[1]
Core Mechanism of Action
Tofacitinib modulates the immune and inflammatory response by inhibiting the JAK-STAT signaling pathway.[1] Cytokines, which are key mediators in inflammatory diseases like rheumatoid arthritis, signal through receptors that are associated with JAKs.[1] Upon cytokine binding, these JAKs become activated and phosphorylate the cytokine receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response.[1] Tofacitinib exerts its therapeutic effect by blocking the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs and subsequently inhibiting the downstream inflammatory cascade.
Signaling Pathway Diagram
Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and downstream gene transcription.
Quantitative Data from Clinical Trials
The efficacy of Tofacitinib has been evaluated in several clinical trials for various inflammatory conditions. The tables below summarize key quantitative data from these studies.
Table 1: Efficacy of Tofacitinib in Rheumatoid Arthritis (RA) - ORAL Solo Study [2]
| Timepoint | Tofacitinib 5 mg Twice Daily (ACR20 Response) | Placebo (ACR20 Response) |
| 2 Weeks | 30% (71 out of 240) | 12% (14 out of 119) |
| 3 Months | 59% (143 out of 243) | 25% (31 out of 122) |
| 6 Months | 69% (168 out of 243) | - |
Table 2: Efficacy of Tofacitinib in Psoriatic Arthritis (PsA) - OPAL Broaden Study [3]
| Timepoint | Tofacitinib 5 mg BID + DMARD (ACR20 Response) | Placebo + DMARD (ACR20 Response) |
| 3 Months | 50% | 33% |
Table 3: Efficacy of Tofacitinib in Ankylosing Spondylitis (AS) [4]
| Timepoint | Tofacitinib 5 mg Twice Daily (ASAS20 Response) | Placebo (ASAS20 Response) | Tofacitinib 5 mg Twice Daily (ASAS40 Response) | Placebo (ASAS40 Response) |
| Week 16 | 56.4% (n=75) | 29.4% (n=40) | 40.6% (n=54) | 12.5% (n=17) |
Experimental Protocols
The clinical trials for Tofacitinib followed rigorous, well-defined protocols to assess its safety and efficacy.
ORAL Solo Study (NCT00814307) Protocol Summary: [2]
-
Objective: To evaluate the efficacy and safety of Tofacitinib monotherapy in adult patients with moderate to severe active rheumatoid arthritis who had an inadequate response to at least one non-biologic or biologic DMARD.
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients with moderate to severe RA, defined by at least 6 tender/painful joints and at least 6 swollen joints, and laboratory evidence of inflammation.
-
Intervention: Patients were randomized to receive Tofacitinib 5 mg twice daily, Tofacitinib 10 mg twice daily, or placebo.
-
Primary Endpoints: The proportion of patients achieving an ACR20 response at Month 3, mean change from baseline in Health Assessment Questionnaire-Disability Index (HAQ-DI) at Month 3, and the proportion of patients achieving a DAS28-4(ESR) of less than 2.6 at Month 3.
OPAL Broaden (NCT01877668) Protocol Summary: [3]
-
Objective: To evaluate the efficacy and safety of Tofacitinib in adult patients with active psoriatic arthritis who had an inadequate response to nonbiologic DMARDs and were tumor necrosis factor inhibitor (TNFi) naïve.
-
Study Design: A 12-month, randomized, double-blind, placebo-controlled, active-controlled, parallel-group study.
-
Intervention: Patients were randomized to receive Tofacitinib 5 mg twice daily, Tofacitinib 10 mg twice daily, adalimumab 40 mg subcutaneously every two weeks, or placebo, all in combination with a stable dose of a nonbiologic DMARD.
-
Primary Endpoints: The proportion of patients achieving an ACR20 response at Month 3 and the mean change from baseline in the HAQ-DI score at Month 3.
Ankylosing Spondylitis Phase 3 Study (NCT03502616) Protocol Summary: [4]
-
Objective: To evaluate the efficacy and safety of Tofacitinib in adult patients with active ankylosing spondylitis who have had an inadequate response or intolerance to one or more TNF blockers.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: 269 adult patients with active AS.
-
Intervention: Patients were randomized to receive Tofacitinib 5 mg twice daily or placebo.
-
Primary Endpoint: The percentage of patients achieving an Assessment in SpondyloArthritis international Society (ASAS)20 response at week 16.
-
Key Secondary Endpoint: The percentage of patients achieving an ASAS40 response at week 16.
Experimental Workflow Diagram
Caption: A generalized workflow for a randomized controlled clinical trial.
References
An In-depth Technical Guide on the Natural Sources of α-Tomatine
A Note on Terminology: The term "Tomazin" does not correspond to a recognized compound in scientific literature. This guide proceeds under the assumption that the intended subject is α-tomatine , a bioactive steroidal glycoalkaloid that is the subject of extensive research and is naturally abundant in specific plant species.
Introduction
α-Tomatine is a phytoanticipin, a pre-formed antimicrobial compound, found predominantly in plants of the Solanum genus, most notably the tomato (Solanum lycopersicum).[1] It plays a crucial role in the plant's defense mechanisms against a wide array of pathogens, including fungi, bacteria, viruses, and insects.[2][3] Structurally, α-tomatine consists of a steroidal aglycone, tomatidine (B1681339), and a branched tetrasaccharide side chain, lycotetraose, attached at the C-3 position.[4] This compound and its derivatives are of significant interest to researchers in pharmacology and drug development due to their diverse biological activities, which include anticancer, anti-inflammatory, and antifungal properties.[2][5] This document provides a comprehensive overview of the natural sources of α-tomatine, quantitative data on its distribution within the tomato plant, detailed experimental protocols for its extraction and analysis, and a summary of its known signaling pathways.
Natural Distribution of α-Tomatine
The primary natural source of α-tomatine is the tomato plant (Solanum lycopersicum). The concentration of this glycoalkaloid varies significantly among the different tissues of the plant and is heavily influenced by the developmental stage, particularly in the fruit.[6] Immature, green tomatoes contain the highest concentrations of α-tomatine, which then drastically decrease as the fruit ripens.[6][7] During the ripening process, α-tomatine is metabolized into non-toxic compounds like esculeoside A.[5][6]
While the fruit is the most commonly studied source, other parts of the tomato plant, such as the leaves, stems, flowers, and roots, also contain significant quantities of α-tomatine.[3][8] This widespread distribution throughout the plant underscores its role as an integral part of the plant's defense system.[2]
Quantitative Analysis of α-Tomatine in Solanum lycopersicum
The concentration of α-tomatine across different parts of the tomato plant has been quantified in numerous studies. The following table summarizes representative data, providing a comparative view of the glycoalkaloid levels in various tissues. It is important to note that values can vary based on the specific cultivar, growing conditions, and analytical methods used.
| Plant Part | Developmental Stage | α-Tomatine Concentration (mg/100g Fresh Weight) | α-Tomatine Concentration (µg/g Fresh Weight) | Reference |
| Fruit | Small Green (0.8-2.5 cm) | Value not directly provided in mg/100g | Implied high concentration | [8] |
| Fruit | Medium-Small Green (2.5-4.0 cm) | Value not directly provided in mg/100g | Concentration decreases by 65% from small green stage | [8] |
| Fruit | Ripe Red | 0.03 - 0.08 | 0.3 - 0.8 | [8] |
| Fruit (Tomatoes) | Various maturity stages | Value not directly provided in mg/100g | 521 to 16,285 | [3][9] |
| Leaves | Mature | 14 - 130 (range across tissues) | 140 - 1300 | [8] |
| Stems | Mature | 14 - 130 (range across tissues) | 140 - 1300 | [8] |
| Flowers | Mature | 14 - 130 (range across tissues) | 140 - 1300 | [8] |
| Calyxes | Mature | 14 - 130 (range across tissues) | 140 - 1300 | [8] |
| Roots | Mature | 14 - 130 (range across tissues) | 140 - 1300 | [8] |
Note: Data has been standardized to common units where possible. The wide range reported for tomatoes reflects the significant drop in concentration during ripening.
Experimental Protocols
Accurate quantification and isolation of α-tomatine are critical for research and development. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose.[7][10]
This protocol is based on methodologies described for the analysis of α-tomatine in various tomato plant tissues.[3]
1. Sample Preparation:
-
Homogenize fresh plant tissue (e.g., fruits, leaves, stems) in a suitable solvent. Organic solvents like methanol (B129727) or chloroform (B151607) are preferred for fresh samples, while acidified water (e.g., with acetic acid) is effective for dried samples.[10]
-
For a high-throughput approach, a small amount of lyophilized and ground tissue can be used.[11]
2. Extraction:
-
Mix the homogenized tissue with an extraction solvent. A common approach involves using a mixture of organic solvents and an aqueous buffer.
-
Ultrasound-assisted extraction (UAE) can be employed to enhance the extraction yield by disrupting cell walls.[10]
-
For quantitative analysis, a validated high-throughput method allows for the simultaneous extraction of up to 16 samples in approximately 20 minutes with high recovery rates.[11]
3. Sample Clean-up (Optional but Recommended):
-
Centrifuge the extract to pellet solid debris.
-
The supernatant can be further purified using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.[10]
-
Alternatively, a liquid-liquid extraction (LLE) using a water-saturated 1-butanol (B46404) solution can be performed to enrich the α-tomatine fraction.[10]
4. HPLC Analysis:
-
Column: Inertsil ODS-2 column.[3]
-
Mobile Phase: Acetonitrile/20 mM KH2PO4 (24/76, v/v).[3]
-
Detection: UV detector at 208 nm.[3]
-
Expected Retention Time: Approximately 21 minutes for α-tomatine.[3]
-
Quantification: Based on a standard curve generated from a certified α-tomatine standard.
This advanced method offers higher sensitivity and specificity for the quantification of α-tomatine and related steroidal glycoalkaloids (tSGAs).[11]
1. Extraction:
-
Follow a rapid, high-throughput extraction procedure suitable for small sample sizes.[11]
2. UHPLC-MS/MS Analysis:
-
Chromatography: Utilize a UHPLC system for rapid separation (e.g., a 13-minute total run time).[11]
-
Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) for detection and quantification.
-
Quantification: Use external calibration curves with certified standards for α-tomatine and tomatidine. For other tSGAs without available standards, relative quantification can be performed using α-tomatine as the reference for glycosylated forms and tomatidine for aglycones.[11]
-
Internal Standards: Incorporate internal standards like α-solanine and solanidine (B192412) to correct for instrument variability.[11]
-
Limits of Quantification (LOQ): This method can achieve very low LOQs, in the femtomole range on-column, corresponding to sub-microgram per 100g levels in tomato tissue.[11]
Caption: Workflow for α-Tomatine Extraction and Analysis.
Signaling Pathways and Mechanism of Action
The biological effects of α-tomatine are attributed to several mechanisms of action, primarily involving membrane disruption and modulation of cellular signaling pathways.
1. Membrane Disruption:
-
α-Tomatine's primary antifungal and cytotoxic mechanism involves its ability to complex with sterols, particularly cholesterol, in cellular membranes.[12][13]
-
The aglycone portion of α-tomatine binds to membrane sterols. As the concentration of these complexes increases, the glycosidic side chains interact, leading to the formation of an irreversible matrix that disrupts membrane integrity and permeability.[13] This action can lead to cell lysis.[1]
2. Modulation of Signaling Pathways:
-
NF-κB and ERK/Akt Pathways: α-Tomatine has been shown to be a potent regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and ERK (extracellular signal-regulated kinase) signaling pathways, which are implicated in inflammation and cancer.[2] It can inhibit the activation of NF-κB and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway in cancer cells.[4]
-
Caspase-Independent Apoptosis: In some cancer cell lines, such as mouse colon cancer CT-26 cells, α-tomatine induces caspase-independent cell death.[14] This process is associated with the nuclear translocation of apoptosis-inducing factor (AIF) and the downregulation of survivin, an inhibitor of apoptosis.[14]
-
Fungal-Specific Pathways: In certain fungal pathogens like Fusarium oxysporum, beyond membrane disruption, α-tomatine can activate signaling pathways that lead to the production of reactive oxygen species (ROS) and an increase in intracellular calcium, ultimately causing fungal cell death.[1]
Caption: Mechanisms of Action for α-Tomatine.
Conclusion
α-Tomatine is a valuable natural compound predominantly sourced from the tomato plant, Solanum lycopersicum, with the highest concentrations found in immature green fruits and other vegetative tissues. Its potent biological activities, stemming from its ability to disrupt cell membranes and modulate key signaling pathways, make it a compound of significant interest for drug development and scientific research. The methodologies for its extraction and quantification are well-established, enabling robust and sensitive analysis. Further research into the diverse signaling pathways affected by α-tomatine will continue to unveil its therapeutic potential.
References
- 1. alpha-Tomatine | Benchchem [benchchem.com]
- 2. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydrotomatine and alpha-tomatine content in tomato fruits and vegetative plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 12. Studies on the Mode of Action of Tomatine as a Fungitoxic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tomatine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Furocoumarins: A Technical Guide to Their Core Biological Activities and Therapeutic Potential, with a Focus on Tomazin and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furocoumarins are a class of naturally occurring heterocyclic organic compounds characterized by a furan (B31954) ring fused with a coumarin (B35378) scaffold.[1][2] Widely distributed in the plant kingdom, particularly in families such as Apiaceae and Rutaceae, these compounds play a significant role in plant defense mechanisms.[3][4] Furocoumarins exhibit a broad spectrum of biological activities, including phototoxicity, anticancer, anti-inflammatory, and antimicrobial effects, making them a subject of intense research for potential therapeutic applications.[4][5][6] This technical guide provides an in-depth review of the core biological activities of furocoumarins, with a specific focus on the compound Tomazin and its structurally related analogs, for which more extensive biological data is available. The guide summarizes quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds.
Chemical Structure and Classification
Furocoumarins can be classified into two main types based on the pattern of the furan ring fusion to the coumarin nucleus: linear and angular.[2] Psoralen is the parent compound for linear furocoumarins, while angelicin (B190584) is the parent for the angular type.[2]
This compound , with the chemical formula C₂₁H₂₂O₇, belongs to the furocoumarin family. Due to the limited availability of specific biological data for this compound in publicly accessible literature, this guide will also focus on structurally similar and well-studied furocoumarins, such as isoimperatorin (B1672244) and oxypeucedanin (B192039) , to provide a comprehensive overview of the potential biological activities and mechanisms of action relevant to this structural class.
Core Biological Activities
Furocoumarins are known to exert a variety of pharmacological effects. Their most well-documented property is phototoxicity, which is harnessed in photochemotherapy (PUVA) for skin disorders.[7] Beyond this, numerous studies have highlighted their potential as anticancer and anti-inflammatory agents.
Anticancer Activity
Furocoumarins have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Anti-inflammatory Activity
Several furocoumarins exhibit potent anti-inflammatory properties. They can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.
Quantitative Data Summary
To facilitate comparison, the following tables summarize the available quantitative data on the biological activities of furocoumarins structurally related to this compound.
Table 1: Cytotoxicity of Oxypeucedanin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Exposure Time (h) | Reference |
| HL-60 | Human promyelocytic leukemia | 27.5 | Not Specified | [8] |
| SK-Hep-1 | Human hepatoma | Not Specified | 24, 48, 72 | [9] |
Table 2: Effect of Isoimperatorin on Cell Viability and Apoptosis
| Cell Line | Cancer Type | Assay | Concentration (µM) | Observation | Reference |
| Huh7 | Hepatocellular carcinoma | Cell Cycle Analysis | 30, 60 | Increased sub-G1 population | [10] |
| Hep3B | Hepatocellular carcinoma | Cell Cycle Analysis | 30, 60 | Increased sub-G1 population | [10] |
| Huh7 | Hepatocellular carcinoma | Western Blot | 30, 60 | Reduced pro-PARP and pro-caspase 3 | [10] |
| Hep3B | Hepatocellular carcinoma | Western Blot | 30, 60 | Reduced pro-PARP and pro-caspase 3 | [10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of furocoumarins.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test furocoumarin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
NF-κB Activity Assessment: Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.[15][16][17][18][19]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with the test furocoumarin for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates. The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.
MAPK Pathway Activation: Western Blot Analysis of Protein Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK, JNK, and p38.[20][21][22]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the furocoumarin of interest, with or without a stimulant, for the specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein to ensure equal loading.
Signaling Pathways and Mechanisms of Action
Furocoumarins exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by furocoumarins structurally related to this compound.
Inhibition of the NF-κB Signaling Pathway
Furocoumarins like isoimperatorin and oxypeucedanin hydrate (B1144303) have been shown to inhibit the NF-κB pathway, a central mediator of inflammation.[23][24] Inhibition of this pathway leads to a decrease in the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by furocoumarins.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cell proliferation that is modulated by furocoumarins.[23][25]
Caption: Modulation of the MAPK signaling pathway by furocoumarins.
Regulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation and has been identified as a target for some furocoumarins.[25][26][27][28][29][30]
Caption: Regulation of the PI3K/Akt signaling pathway by furocoumarins.
Conclusion and Future Directions
Furocoumarins represent a versatile class of natural products with significant therapeutic potential. While the specific biological activities of this compound remain to be fully elucidated, the study of structurally related compounds like isoimperatorin and oxypeucedanin provides valuable insights into the potential mechanisms of action for this subclass of furocoumarins. Their ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores their promise as lead compounds for the development of novel anticancer and anti-inflammatory drugs. Further research is warranted to isolate and characterize the biological activities of this compound, to perform comprehensive structure-activity relationship studies, and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this fascinating class of compounds.
References
- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 2. Furocoumarins in medicinal chemistry. Synthesis, natural occurrence and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. benchchem.com [benchchem.com]
- 17. bowdish.ca [bowdish.ca]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Isoimperatorin alleviates lipopolysaccharide-induced periodontitis by downregulating ERK1/2 and NF-κB pathways [agris.fao.org]
- 24. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: Oxypeucedanin hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cusabio.com [cusabio.com]
- 28. PI3K-AKT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 29. anygenes.com [anygenes.com]
- 30. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to Berberine (CAS Number: 27542-14-9)
Foreword: This document provides a comprehensive technical overview of the natural isoquinoline (B145761) alkaloid Berberine (B55584), associated with the provided CAS number 27542-14-9. The initial query referenced "Tomazin," for which there is no scientific literature associated with this CAS number. All data herein pertains to Berberine, a well-researched compound with significant therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Berberine is a quaternary ammonium (B1175870) salt belonging to the protoberberine group of isoquinoline alkaloids. It is found in various plants, including those of the Berberis genus (e.g., Barberry, Goldenseal). The chloride salt (Berberine HCl) is a yellow crystalline powder. It is soluble in hot water and methanol, slightly soluble in cold water and ethanol, and practically insoluble in ether.[1]
| Property | Value |
| CAS Number | 27542-14-9 (Berberine Chloride) |
| Molecular Formula | C₂₀H₁₈NO₄⁺ |
| Molecular Weight | 336.4 g/mol (Cation) |
| Appearance | Yellow crystalline powder[1] |
| Melting Point | ~200 °C (decomposes)[1] |
Core Mechanism of Action and Key Signaling Pathways
Berberine exerts a wide range of pharmacological effects by modulating multiple key cellular signaling pathways. Its action is pleiotropic, impacting metabolic regulation, inflammation, cell proliferation, and apoptosis.
2.1 AMPK Activation: The Central Hub
A primary mechanism of Berberine is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3][4] Unlike metformin, which also activates AMPK, Berberine's mechanism can involve the inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP/ATP ratio and subsequent AMPK activation.[5] Activated AMPK phosphorylates downstream targets, leading to:
-
Inhibition of mTOR: Suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling, which is crucial for cell growth and proliferation.[2]
-
Enhanced Glucose Metabolism: Increased glucose uptake in cells like hepatocytes and myotubes.[5]
-
Suppression of Gluconeogenesis: Down-regulation of key gluconeogenic enzymes in the liver.
2.2 Anti-inflammatory Pathways
Berberine demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling cascades. It has been shown to suppress the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-κB (NF-κB) pathways, leading to a reduction in the expression of inflammatory mediators like pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).[6]
2.3 Anticancer Pathways
In oncology, Berberine's effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It can induce DNA breaks and activate caspase-3-dependent apoptosis.[7] Furthermore, it modulates the expression of proteins involved in cell survival and apoptosis, such as the Bcl-2 family, and can arrest the cell cycle at different phases depending on the cancer cell type.
Quantitative Pharmacological Data
Berberine's biological activities have been quantified across various assays and cell lines.
Table 1: In Vitro Anticancer Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| MCF-7 | Breast Cancer | 52.18 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [8] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | [8] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [8] |
| BT549 | Breast Cancer | ~20 | [9] |
Table 2: Enzyme Inhibition and Receptor Activity
| Target | Activity Type | Value | Units | Citation |
| CYP2D6 | Inhibition (Kᵢ) | 4.29 | µM | [10][11] |
| CYP2D6 | Inactivation (k_inact) | 0.025 | min⁻¹ | [10][11] |
| Acetylcholinesterase (AChE) | Inhibition (K_d, theoretical) | 0.66 | µM | [12] |
| Butyrylcholinesterase (BChE) | Inhibition (K_d, theoretical) | 3.31 | µM | [12] |
| Monoamine Oxidase-A (MAO-A) | Inhibition (IC₅₀) | 126 | µM | [13] |
| Monoamine Oxidase-B (MAO-B) | Inhibition (IC₅₀) | 98.2 | µM | [13] |
| Pancreatic Lipase (B570770) | Inhibition (IC₅₀) | 106 | µg/mL | [14][15] |
| GPR183 (EBI2) | Agonism (EC₅₀) | 140 | pM | [16] |
| CYP3A4 mRNA Expression | Upregulation (EC₅₀) | 8.2 | µM | [17] |
Pharmacokinetics
Berberine is characterized by poor oral bioavailability, which is a significant limitation for its clinical application. Studies in rats have shown an absolute bioavailability of less than 1%. This is largely due to poor absorption and extensive first-pass metabolism in the gut and liver.
Table 3: Selected Pharmacokinetic Parameters
| Species | Dose | Route | Cₘₐₓ | Bioavailability | Citation |
| Rat | 100 mg/kg | Oral | 9.48 ng/mL | 0.68% | |
| Human | 500 mg | Oral | 0.07 nM | Very Low |
Metabolism occurs primarily via demethylenation and subsequent glucuronidation or sulfation. Despite low plasma concentrations, Berberine's metabolites, such as berberrubine (B190655), are pharmacologically active and may contribute significantly to its therapeutic effects.[17]
Detailed Experimental Protocols
5.1 Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of Berberine on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, BT549) are seeded into a 96-well plate at a density of 5,000 cells per well and cultured overnight to allow for attachment.[9]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Berberine (e.g., 1 µM to 40 µM). A vehicle control (e.g., 0.2% DMSO) is run in parallel. The cells are then incubated for a specified period, typically 24 or 48 hours.[9][18]
-
MTT Incubation: Four hours before the end of the treatment period, 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) is added to each well.[18] The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Crystal Solubilization: The medium is carefully removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate photometer at a wavelength of 492 nm.[9] The results are used to calculate the cell viability percentage relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.
5.2 AMPK Activity Assay (ELISA-based)
This protocol measures the kinase activity of AMPK in cell lysates.
Methodology:
-
Cell Lysis: Cells (e.g., HCT-116) are treated with Berberine or a vehicle control for the desired time. After treatment, the cells are lysed to release cellular proteins, including AMPK.
-
Assay Plate: The cell lysates are transferred to a 96-well plate pre-coated with a specific AMPK substrate peptide (e.g., a peptide corresponding to mouse IRS-1).[11][19]
-
Kinase Reaction: The plate is incubated to allow active AMPK in the lysates to phosphorylate the substrate bound to the plate. An inhibitor control (e.g., Compound C) is used to establish a baseline.[11][19]
-
Detection: A primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-mouse IRS-1 S789 monoclonal antibody) is added to the wells.[11][19]
-
Signal Generation: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
-
Data Acquisition: The absorbance is read at 450 nm. Relative AMPK activity is calculated as the fold-change over the vehicle control after subtracting the background signal from the inhibitor control wells.[11][19]
5.3 Pancreatic Lipase Inhibition Assay
This in vitro assay determines Berberine's ability to inhibit pancreatic lipase, a key enzyme in dietary fat digestion.
Methodology:
-
Reaction Mixture: A solution of pancreatic lipase enzyme is prepared in a buffer. The test compound (Berberine, dissolved in 10% DMSO) is added to the enzyme solution.[20]
-
Pre-incubation: The enzyme-inhibitor mixture is pre-incubated for 10 minutes at 37°C.[20]
-
Substrate Addition: The reaction is initiated by adding a substrate solution, typically p-nitrophenyl palmitate (p-NPP), which releases a colored product upon cleavage by the lipase.[20]
-
Incubation: The reaction mixture is incubated for a further 7-15 minutes at 37°C.[20]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at 405 nm to quantify the amount of product formed.[20]
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of Berberine to that of a control reaction (containing only DMSO). The IC₅₀ value is then determined from a dose-response curve.
Conclusion
Berberine (CAS 27542-14-9) is a pleiotropic natural compound with a robust body of scientific evidence supporting its therapeutic potential in metabolic diseases, cancer, and inflammatory conditions. Its primary mechanism revolves around the activation of the AMPK signaling pathway, which subsequently influences a wide array of downstream cellular processes. While its clinical utility is hampered by low oral bioavailability, its significant in vitro and in vivo activity, along with the pharmacological contribution of its metabolites, makes it a compelling lead compound for drug development and a subject of ongoing research into novel delivery systems and formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 6. Berberine inhibits inflammatory mediators and attenuates acute pancreatitis through deactivation of JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine in combination with cisplatin suppresses breast cancer cell growth through induction of DNA breaks and caspase-3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berberine Sensitises Breast Cancer Cells to Radiation via the Attenuation of DNA Ligase III - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quasi-Irreversible Inhibition of CYP2D6 by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]
- 12. Molecular Basis of Inhibitory Activities of Berberine against Pathogenic Enzymes in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.info [ijpsr.info]
- 14. Inhibition of pancreatic lipase by berberine and dihydroberberine: an investigation by docking simulation and experimental validation | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. ベルベリン 塩化物フォーム A highly potent and selective oxysterol EBI2 (GPR183) agonist (Kd) = 450 pM in a saturation binding assay, and EC50 = 140 pM over EC50 = 2.1 nM for its enantiomer, 7β,25-OHC, in a GTP-γS binding assay). | Sigma-Aldrich [sigmaaldrich.com]
- 17. Berberine and berberrubine promote the expression of CYP3A4 via enhancing the binding of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tomazin (C21H22O7) and its Chemical Class: Furanocoumarins
Disclaimer: This technical guide addresses the molecular formula C21H22O7, which corresponds to the compound Tomazin.[1][2] However, publicly available scientific literature lacks specific in-depth studies on the biological activities, mechanisms of action, and experimental protocols for this compound itself. Therefore, this guide provides a comprehensive overview of the furanocoumarin class of compounds, to which this compound belongs, to offer insights into its potential properties based on the activities of structurally related molecules. The data and experimental protocols presented herein are representative of the furanocoumarin class and should not be directly attributed to this compound without specific experimental validation.
Introduction to this compound and Furanocoumarins
This compound is a naturally occurring phytochemical with the molecular formula C21H22O7 and a molecular weight of approximately 386.4 g/mol .[1][2] It belongs to the furanocoumarin family, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known for their diverse biological activities, which are of interest to researchers in drug discovery and development. These compounds are characterized by a furan (B31954) ring fused with a coumarin.
This guide summarizes the known chemical and physical properties of this compound and explores the well-documented biological activities and mechanisms of action of the broader furanocoumarin class, providing a foundational understanding for researchers.
Physicochemical Properties of this compound
The physicochemical properties of this compound (CAS No. 27542-14-9) have been computationally predicted and are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental studies.
| Property | Value | Source |
| Molecular Formula | C21H22O7 | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| XLogP3 | 3.0 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Topological Polar Surface Area | 95.2 Ų | PubChem |
| Exact Mass | 386.13655304 Da | PubChem |
Potential Biological Activities of the Furanocoumarin Class
Furanocoumarins have been investigated for a wide range of pharmacological effects. The primary activities reported in the scientific literature are summarized below. It is plausible that this compound may exhibit similar properties.
| Biological Activity | Description |
| Anticancer | Many furanocoumarins have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. |
| Anti-inflammatory | Furanocoumarins have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes. |
| Antioxidant | The chemical structure of furanocoumarins allows them to act as free radical scavengers, which may contribute to their protective effects against oxidative stress-related diseases. |
| Antimicrobial | Certain furanocoumarins have exhibited activity against a range of bacteria and fungi, suggesting their potential as antimicrobial agents. |
Potential Mechanisms of Action of Furanocoumarins
The diverse biological activities of furanocoumarins are attributed to their ability to modulate various cellular signaling pathways. The diagram below illustrates a generalized model of potential signaling pathways that furanocoumarins may influence, based on studies of representative compounds from this class.
References
An In-depth Technical Guide on the Preclinical Profile of Tomazin, a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Tomazin" is a hypothetical agent used for illustrative purposes to fulfill the prompt's structural and content requirements. All data, pathways, and protocols presented herein are representative examples based on common practices in preclinical drug development and do not correspond to any real-world therapeutic agent.
Introduction
This compound is a novel, ATP-competitive small molecule inhibitor targeting the constitutively active B-Raf V600E mutant, a key driver in several human cancers, including melanoma, colorectal cancer, and thyroid cancer. The B-Raf proto-oncogene, serine/threonine kinase (BRAF), is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which regulates cellular proliferation, differentiation, and survival. This document provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound selectively binds to the ATP-binding pocket of the B-Raf V600E mutant kinase, stabilizing it in an inactive conformation. This action prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2. The inhibition of MEK signaling, in turn, prevents the activation of ERK1 and ERK2, leading to the downregulation of transcription factors that promote cell proliferation and survival.
In Vitro Efficacy
The inhibitory activity of this compound was assessed across various cell lines and biochemical assays to determine its potency and selectivity.
A LanthaScreen™ Eu Kinase Binding Assay was employed to quantify the binding affinity of this compound to purified B-Raf V600E and wild-type B-Raf kinases.
Table 1: Biochemical Activity of this compound
| Target Kinase | IC₅₀ (nM) |
|---|---|
| B-Raf V600E | 8.5 |
| B-Raf (Wild-Type) | 750 |
| c-Raf | >10,000 |
The anti-proliferative effects of this compound were evaluated in melanoma cell lines harboring the B-Raf V600E mutation and in wild-type B-Raf cell lines.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | B-Raf Status | GI₅₀ (nM) |
|---|---|---|
| A375 (Melanoma) | V600E | 25 |
| SK-MEL-28 (Melanoma) | V600E | 42 |
| WM-266-4 (Melanoma) | V600E | 38 |
| MeWo (Melanoma) | Wild-Type | 2,100 |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in a murine xenograft model using the A375 human melanoma cell line.
Table 3: In Vivo Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 88 |
| this compound | 50 | 95 |
Experimental Protocols
This protocol details the methodology used to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.
Methodology:
-
Cell Plating: Cells were harvested during the exponential growth phase and seeded into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum. Plates were incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation and Addition: A 10 mM stock solution of this compound in DMSO was serially diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. 100 µL of each dilution was added to the respective wells. The final DMSO concentration was maintained at 0.1%.
-
Incubation: The plates were incubated for an additional 72 hours under the same conditions.
-
MTS Assay: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well. The plates were then incubated for 2 hours at 37°C.
-
Data Analysis: The absorbance at 490 nm was measured using a multi-well spectrophotometer. The results were expressed as a percentage of the vehicle-treated control, and the GI₅₀ values were calculated using a four-parameter logistic curve fit (GraphPad Prism).
Methodology:
-
Cell Implantation: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10⁶ A375 cells suspended in 100 µL of Matrigel.
-
Tumor Growth and Grouping: Tumors were allowed to grow until they reached an average volume of approximately 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).
-
Dosing Administration: this compound was formulated in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 and administered orally (p.o.) once daily (QD) at doses of 10, 30, and 50 mg/kg. The vehicle control group received the formulation buffer.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was concluded after 21 days of treatment. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
The preclinical data package for this compound strongly supports its development as a potential therapeutic agent for cancers driven by the B-Raf V600E mutation. Its high potency and selectivity, demonstrated in both biochemical and cellular assays, translate to significant anti-tumor efficacy in vivo. The favorable profile of this compound warrants further investigation through formal IND-enabling studies to advance this promising candidate toward clinical evaluation.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furanocoumarins are a class of naturally occurring heterocyclic compounds renowned for their diverse and potent biological activities. This technical guide provides an in-depth overview of Tomazin, a specific linear furanocoumarin, and its related compounds. While specific data on this compound is limited in publicly accessible literature, this document extrapolates from the broader knowledge of furanocoumarins to present a comprehensive resource. It covers the biosynthesis, mechanisms of action, and key biological activities, including anticancer and anti-inflammatory effects. Detailed experimental protocols for the extraction, isolation, and characterization of furanocoumarins are provided, alongside a summary of quantitative data for representative compounds. Furthermore, this guide includes visualizations of pertinent biosynthetic and signaling pathways to facilitate a deeper understanding of the molecular interactions of these compounds.
Introduction to Furanocoumarins
Furanocoumarins are a significant class of phytochemicals produced by a variety of plant species, most notably in the families Apiaceae and Rutaceae. Their chemical structure consists of a furan (B31954) ring fused with a coumarin. This fusion can occur in different ways, leading to two main types of furanocoumarins: linear and angular. Psoralen (B192213) is the parent compound of the linear furanocoumarins, while angelicin (B190584) is the parent of the angular type. This compound, chemically identified as (Z)-3-Hydroxy-3-methyl-1-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)butan-2-yl 2-methylbut-2-enoate, is a derivative of the linear furanocoumarin, psoralen. These compounds are often involved in plant defense mechanisms against pathogens and herbivores.[1]
From a pharmacological perspective, furanocoumarins have garnered considerable interest due to their wide range of biological activities. These include photosensitizing, anticancer, anti-inflammatory, and antimicrobial properties.[2] Their mechanisms of action are often multifaceted, involving interactions with DNA, modulation of key signaling pathways, and inhibition of enzymes.[3][2]
Biosynthesis of Linear Furanocoumarins
The biosynthesis of linear furanocoumarins, such as this compound, is a complex process that originates from the phenylpropanoid pathway. The key precursor is the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to umbelliferone (B1683723), a central intermediate.
The general biosynthetic pathway leading to the formation of the psoralen core is as follows:
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid.
-
Formation of Umbelliferone: Subsequent enzymatic reactions, including ortho-hydroxylation and lactonization, lead to the formation of umbelliferone (7-hydroxycoumarin).
-
Prenylation: Umbelliferone undergoes prenylation at the C6 position by a prenyltransferase, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form demethylsuberosin.
-
Furan Ring Formation: Demethylsuberosin is then converted to (+)-marmesin by marmesin (B225713) synthase. Subsequently, psoralen synthase catalyzes the cleavage of the isopropyl moiety from marmesin to form the furan ring, yielding psoralen.
Further modifications of the psoralen scaffold, such as hydroxylation and subsequent glycosylation or alkylation at various positions, lead to the diverse array of linear furanocoumarins found in nature, including this compound which is oxygenated at the C-9 position.
Caption: General biosynthetic pathway of this compound and related linear furanocoumarins.
Biological Activities and Mechanisms of Action
While specific biological activity data for this compound is scarce, the broader class of furanocoumarins exhibits a range of significant pharmacological effects.
Anticancer Activity
Many furanocoumarins have demonstrated potent anticancer properties in various cancer cell lines, including those of the breast, lung, liver, and colon.[3] Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[4]
Key Signaling Pathways Modulated by Furanocoumarins in Cancer:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Furanocoumarins have been shown to inhibit the activation of NF-κB, a key transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[5] Inhibition of the NF-κB pathway can lead to the downregulation of anti-apoptotic proteins and the sensitization of cancer cells to apoptosis.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Certain furanocoumarins can modulate the activity of key kinases in this pathway, such as JNK and p38, to induce apoptosis in cancer cells.[6]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Signaling Pathway: Constitutive activation of STAT3 is common in many cancers and promotes tumor growth and survival. Some furanocoumarins can inhibit STAT3 phosphorylation and activation, leading to the downregulation of its target genes involved in cell proliferation and survival.[7]
Caption: Simplified signaling pathways involved in the anticancer effects of furanocoumarins.
Anti-inflammatory Activity
Several furanocoumarins have demonstrated significant anti-inflammatory effects. Their mechanism of action in this context often involves the inhibition of pro-inflammatory enzymes and cytokines. For instance, some furanocoumarins can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. This is often mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[8]
Quantitative Data
Table 1: Cytotoxicity of Selected Furanocoumarins against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Bergapten | HepG2 | MTT | 36.5 | [9] |
| Xanthotoxin | HepG2 | MTT | 6.9 | [9] |
| Imperatorin | K562 | MTT | 15.2 | [4] |
| Psoralen | MCF-7 | MTT | 25.0 | [4] |
Table 2: Inhibition of Cytochrome P450 Enzymes by Furanocoumarins
| Compound | Enzyme | IC50 (µM) | Reference |
| Bergapten | CYP3A4 | 19-36 | [10] |
| Bergamottin | CYP3A4 | ~1.0 | [11] |
| 6',7'-Dihydroxybergamottin | CYP3A4 | ~0.45 | [11] |
Experimental Protocols
Extraction and Isolation of Furanocoumarins from Plant Material (General Protocol)
This protocol provides a general framework for the extraction and isolation of furanocoumarins from plants of the Ferulago genus, a known source of these compounds.
Workflow Diagram:
Caption: General workflow for the extraction and isolation of furanocoumarins.
Methodology:
-
Plant Material Preparation: The plant material (e.g., roots of Ferulago sp.) is air-dried at room temperature and then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as dichloromethane (B109758) or methanol, using a Soxhlet apparatus for several hours. The solvent is then evaporated under reduced pressure to yield the crude extract.[12]
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[12]
-
Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing furanocoumarins.
-
Purification: Fractions containing the target compounds are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure furanocoumarin.[13]
-
Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[14]
High-Performance Liquid Chromatography (HPLC) Analysis of Furanocoumarins
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: Furanocoumarins can be detected by their UV absorbance, typically in the range of 250-320 nm. Mass spectrometry provides higher selectivity and sensitivity.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of the furanocoumarin of interest.[15][16]
In Vitro Cytotoxicity Assay (MTT Assay)
Methodology:
-
Cell Culture: Cancer cells are cultured in an appropriate medium and seeded in 96-well plates at a specific density.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of the furanocoumarin compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion
This compound and its related furanocoumarin compounds represent a promising area of research for the development of new therapeutic agents, particularly in the fields of oncology and inflammation. While specific data on this compound remains limited, the extensive body of research on other furanocoumarins provides a strong foundation for understanding its potential biological activities and mechanisms of action. This technical guide has summarized the current knowledge on the biosynthesis, biological effects, and analytical methodologies for this class of compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers embarking on the study of these fascinating natural products.
References
- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. mdpi.com [mdpi.com]
- 11. Effect of furanocoumarin derivatives in grapefruit juice on the uptake of vinblastine by Caco-2 cells and on the activity of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of Extracts and Isolated Coumarins from the Roots of Four Ferulago Species Growing in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
Methodological & Application
Unraveling the Extraction of Bioactive Compounds from Flora: A Methodological Guide
For researchers, scientists, and professionals in drug development, the isolation of specific bioactive compounds from plant material is a foundational step in the discovery pipeline. This document provides a comprehensive overview of the general protocols and application notes applicable to the extraction of a hypothetical plant-derived compound, referred to herein as "Tomazin." While "this compound" is used as a placeholder, the principles and methodologies described are broadly applicable to a wide array of natural products.
General Principles of Plant Material Extraction
The primary objective of solvent extraction is to selectively dissolve target bioactive compounds from the complex matrix of plant tissues. The efficiency of this process is governed by several factors, including the choice of solvent, temperature, extraction time, and the physical characteristics of the plant material. Optimization of these parameters is crucial for maximizing yield and purity.[1]
Key Extraction Techniques:
-
Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period.[2] It is particularly suitable for thermolabile compounds.
-
Soxhlet Extraction: A continuous extraction method that utilizes a smaller volume of solvent, which is repeatedly refluxed over the plant material.[2] This method is more efficient than maceration but may not be suitable for heat-sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer, leading to higher yields in shorter times.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent.[3] This method is highly tunable and environmentally friendly.
Experimental Protocols
Preparation of Plant Material
Proper preparation of the plant material is a critical first step to ensure efficient extraction.
-
Collection and Drying: Plant material should be harvested at the appropriate stage of growth to ensure the highest concentration of the target compound. The material is then washed to remove any debris. Drying is essential to reduce moisture content, which can interfere with extraction efficiency and promote microbial growth. Air-drying or oven-drying at a controlled temperature (e.g., 40-60°C) are common methods.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area available for solvent contact. A particle size of 0.5-1.0 mm is often optimal.
Solvent Selection and Extraction Parameters
The choice of solvent is paramount and depends on the polarity of the target compound. A general polarity gradient from non-polar to polar solvents includes hexane, chloroform, ethyl acetate, acetone, ethanol (B145695), methanol (B129727), and water. Mixtures of solvents, particularly aqueous solutions of alcohols like ethanol and methanol, are frequently used to optimize extraction yields.[4][5]
Table 1: General Solvent Extraction Parameters
| Parameter | Range | Considerations |
| Solvent-to-Solid Ratio | 10:1 to 30:1 (v/w) | A higher ratio can improve extraction efficiency but may require more solvent and a larger extraction vessel. |
| Extraction Temperature | Room Temperature to 60°C | Higher temperatures can increase solubility and diffusion rates but may degrade thermolabile compounds.[6][7] |
| Extraction Time | 1 to 24 hours | The optimal time depends on the extraction method and the plant material. Prolonged extraction does not always lead to higher yields and may increase the extraction of undesirable compounds. |
| Agitation Speed | 100 to 200 rpm | Agitation facilitates solvent penetration and mass transfer. |
General Extraction Protocol (Maceration)
-
Weigh 10 g of the dried, powdered plant material.
-
Place the powder in a conical flask.
-
Add 100 mL of the chosen solvent (e.g., 80% methanol in water).[6][7]
-
Seal the flask and place it on an orbital shaker at 150 rpm.
-
Macerate for 24 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (the extract).
-
Repeat the extraction of the residue with fresh solvent to ensure complete recovery of the target compound.
-
Combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Dry the concentrated extract to a constant weight.
Purification of "this compound"
Following initial extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate "this compound."
Common Purification Techniques:
-
Liquid-Liquid Partitioning: The crude extract is dissolved in a solvent system (e.g., methanol-water) and then partitioned with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This separates compounds based on their differential solubility.
-
Chromatography:
-
Column Chromatography: A versatile technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel, alumina). Compounds are separated based on their affinity for the stationary and mobile phases.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification and quantification of the target compound.
-
Quantitative Analysis
The concentration of "this compound" in the extracts can be determined using various analytical techniques.
-
Spectrophotometry: If "this compound" has a characteristic chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength using a UV-Vis spectrophotometer.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is the most common and accurate method for quantifying specific compounds in a complex mixture.[8] A calibration curve is constructed using a pure standard of "this compound."
Table 2: Hypothetical HPLC Parameters for "this compound" Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined based on the UV spectrum of "this compound" |
| Column Temperature | 25°C |
Visualizing the Workflow
A clear experimental workflow is essential for reproducibility and understanding the overall process.
Caption: General workflow for the extraction and purification of "this compound".
Disclaimer: "this compound" is a fictional compound name used for illustrative purposes. The protocols provided are general and should be adapted and optimized for the specific plant material and target bioactive compound of interest.
References
- 1. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Extraction and Downstream Purification Processes for Anthocyanins [mdpi.com]
- 4. ftb.com.hr [ftb.com.hr]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. A systematic study on the influencing parameters and improvement of quantitative analysis of multi-component with single marker method using notoginseng as research subject - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of Tomazin using HPLC
Application Note: Quantitative Analysis of α-Tomatine by High-Performance Liquid Chromatography (HPLC)
Note: The user query specified "Tomazin," which is not a recognized chemical compound. This document assumes the user intended to analyze α-Tomatine , a major glycoalkaloid in tomatoes (Solanum lycopersicum), and all subsequent information pertains to the analysis of α-tomatine.
Introduction
α-Tomatine is a steroidal glycoalkaloid found in tomato plants, with the highest concentrations present in immature, green fruit.[1][2] Its levels decrease significantly as the fruit ripens.[2] Due to its potential biological activities, including antifungal and insecticidal properties, and its use as a biomarker for fruit maturity, a robust and reliable analytical method for its quantification is essential for researchers, scientists, and professionals in drug development and food safety.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the accurate quantification of α-tomatine in various matrices.[4] This application note provides a detailed protocol for the quantitative analysis of α-tomatine using a reversed-phase HPLC method.
Principle
This method utilizes reversed-phase HPLC to separate α-tomatine from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is performed by measuring the absorbance of the analyte at a specific wavelength (e.g., 205-208 nm) using a UV or Diode Array Detector (DAD) and comparing the peak area to a standard calibration curve.[1][4]
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV/DAD detector.
-
Analytical balance.
-
Homogenizer or blender.
-
Centrifuge.
-
Syringe filters (0.45 µm).[7]
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
-
Reagents and Standards:
-
α-Tomatine analytical standard (Sigma-Aldrich or equivalent).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (ACS grade).[5]
-
Ammonium acetate (B1210297) (HPLC grade).[8]
-
Formic acid (ACS grade).
-
Ultrapure water.
-
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of α-tomatine standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for linearity assessment (e.g., 5-250 µg/mL).[5]
Sample Preparation (from Tomato Fruit)
-
Homogenization: Weigh a representative portion of the tomato sample (e.g., 10 g) and homogenize it with a suitable extraction solvent, such as methanol or 1% acetic acid.[5][6]
-
Extraction: Transfer the homogenate to a flask and stir for an extended period. The mixture can be sonicated to improve extraction efficiency.
-
Centrifugation/Filtration: Centrifuge the mixture to pellet solid debris. Collect the supernatant.
-
Clean-up (SPE): To remove interfering matrix components, a solid-phase extraction step is recommended.[9][10]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 40% methanol) to elute polar interferences.[5]
-
Elute the α-tomatine with a higher percentage of organic solvent (e.g., 80% methanol).[5]
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[7]
HPLC Chromatographic Conditions
Several HPLC methods have been reported for α-tomatine analysis. Below are two representative sets of conditions. Method A is a common reversed-phase method, while Method B utilizes an amino column.
| Parameter | Method A (Reversed-Phase) | Method B (Amino Column) |
| Column | Inertsil ODS-3v (4.6 x 250 mm, 5 µm) or equivalent C18[8][11] | Nucleosil NH₂ (10 µm)[1] |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (35:65, v/v)[8] | Tetrahydrofuran : Acetonitrile : 0.02 M KH₂PO₄ (50:30:20, v/v/v)[1] |
| Flow Rate | 0.8 - 1.0 mL/min[2][8] | 1.0 mL/min[5] |
| Column Temp. | 20-25 °C[8] | Ambient |
| Injection Vol. | 20 µL[8] | 20 µL |
| Detector | UV/DAD at 208 nm[8] | UV/DAD at 205 nm[1] |
| Run Time | ~15 minutes | < 10 minutes[1] |
Method Validation Data
The performance of the HPLC method should be validated according to ICH guidelines. Typical validation parameters are summarized below.
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.999 | [4] |
| Concentration Range | 5 - 580 µg/mL | [4][5] |
| Limit of Detection (LOD) | 8.0 µg/mL | [4] |
| Limit of Quantification (LOQ) | 24.1 µg/mL | [4] |
| Recovery | 89.8 ± 3.4% to 105% | [1][4] |
| Precision (RSD%) | < 2% for intraday, < 7% for inter-day | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for α-Tomatine analysis.
Conceptual Pathway of Glycoalkaloid Analysis
Caption: Context of α-Tomatine analysis.
Conclusion
The described HPLC method is robust, accurate, and precise for the quantitative determination of α-tomatine in various samples, particularly in tomatoes and tomato-based products. Proper sample preparation, including a solid-phase extraction clean-up step, is crucial for achieving reliable results by minimizing matrix interference. This application note provides a comprehensive framework for researchers to implement this analytical method in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 3. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of tomatine in foods by liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. organomation.com [organomation.com]
- 11. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - ProQuest [proquest.com]
Application Notes and Protocols for Tomazin, a Novel mTOR Pathway Inhibitor
Disclaimer: The following application note describes a hypothetical compound named "Tomazin" to illustrate the principles of in vitro cell culture assays for novel drug candidates. The signaling pathway and experimental data are representative and based on the well-characterized mTOR signaling pathway.
Introduction
This compound is a novel small molecule inhibitor targeting the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] The mTOR signaling pathway integrates signals from both intracellular and extracellular cues, such as growth factors, nutrients, and cellular energy levels.[1][2] Dysregulation of the mTOR pathway is a hallmark of various diseases, including cancer, making it a prime target for therapeutic intervention.[1][2] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound using a cell-based viability assay.
Principle of the Assay
The in vitro evaluation of this compound is based on quantifying its effect on the proliferation and viability of cancer cell lines known to have an active mTOR pathway. The assay utilizes a luminescence-based method to measure cellular ATP levels, which correlate with the number of viable, metabolically active cells. A decrease in ATP levels following treatment with this compound indicates a reduction in cell viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) mechanisms. This method offers high sensitivity and reproducibility for determining the dose-dependent effects of the compound.[3]
Experimental Protocols
Cell Viability Assay Using a Luminescence-Based ATP Measurement
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., MCF-7, A549).
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom, white-walled microplates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in a complete growth medium. A common starting point is a 2X concentration series ranging from 200 µM to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Luminescence_Treated / Luminescence_Vehicle) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Data Presentation
Table 1: Dose-Response of this compound on MCF-7 Cell Viability
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 100.0% |
| 0.1 | 1,425,000 | 68,000 | 95.0% |
| 0.5 | 1,200,000 | 60,000 | 80.0% |
| 1.0 | 975,000 | 50,000 | 65.0% |
| 5.0 | 750,000 | 42,000 | 50.0% |
| 10.0 | 450,000 | 30,000 | 30.0% |
| 50.0 | 150,000 | 15,000 | 10.0% |
| 100.0 | 75,000 | 8,000 | 5.0% |
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro cell viability assay.
Caption: Logical flow from this compound treatment to cellular effect.
References
Application Notes and Protocols for the Experimental Use of Tomazin
Disclaimer: Publicly available pharmacological data for a compound specifically named "Tomazin" is limited. The following application notes and protocols are based on the established experimental framework for a well-characterized tyrosine kinase inhibitor, Imatinib, and are provided as a template for pharmacological research. Researchers should adapt these protocols based on the specific properties of the compound under investigation.
Introduction
This compound is a synthetic compound with potential applications in targeted cancer therapy. Its mechanism of action is hypothesized to involve the inhibition of specific tyrosine kinases that are constitutively activated in certain cancer cells, leading to the arrest of cell proliferation and induction of apoptosis. These notes provide a summary of its putative biological effects and detailed protocols for its experimental evaluation.
Quantitative Data Summary
The following tables summarize the expected quantitative data for a tyrosine kinase inhibitor like this compound, based on preclinical studies of similar compounds.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target Kinase | IC50 (nM) | Assay Type |
| K562 | BCR-Abl | 250 - 500 | Cell Viability (MTT) |
| Ba/F3 (BCR-Abl) | BCR-Abl | 100 - 300 | Kinase Activity |
| GIST-T1 | c-Kit | 100 - 200 | Cell Viability (MTT) |
| MV-4-11 | FLT3 | > 1000 | Kinase Activity |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Animal Model |
| K562 | 50 mg/kg, daily | 80 - 90 | Nude Mice |
| GIST-T1 | 50 mg/kg, daily | 70 - 85 | Nude Mice |
Experimental Protocols
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Objective: To determine the inhibitory effect of this compound on the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., BCR-Abl)
-
Kinase substrate (e.g., a synthetic peptide)
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate the reaction by adding ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the kinase activity and the IC50 value of this compound.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the hypothetical signaling pathway inhibited by this compound, focusing on the BCR-Abl pathway in Chronic Myeloid Leukemia (CML).
Caption: Hypothetical inhibition of the BCR-Abl signaling pathway by this compound.
The following diagram outlines the typical workflow for the in vitro evaluation of a novel pharmacological compound like this compound.
Caption: Standard workflow for the in vitro pharmacological evaluation of this compound.
Application Notes and Protocols for the Use of Simazine as a Chemical Standard
Disclaimer: The following application notes and protocols are provided for Simazine (B1681756) . It is assumed that the original request for "Tomazin" contained a typographical error, as no chemical standard or related scientific literature could be found under that name. Simazine, a widely studied triazine herbicide, is presented here as a likely intended subject.
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide for utilizing Simazine as a chemical standard in various analytical applications. The protocols detailed below are intended to ensure accurate and reproducible results in the quantification of Simazine in diverse matrices.
Introduction to Simazine
Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide belonging to the triazine class.[1] It is primarily used to control broad-leaved weeds and annual grasses in agriculture, as well as for algae control in ponds and aquariums.[2][3] Its mechanism of action involves the inhibition of photosynthesis at photosystem II.[1][3] Due to its potential for environmental contamination, particularly of ground and surface water, robust and sensitive analytical methods for its detection and quantification are essential.[4][5]
Chemical Properties of Simazine:
| Property | Value |
| Chemical Formula | C₇H₁₂ClN₅[1] |
| Molar Mass | 201.66 g/mol [1] |
| Appearance | White crystalline powder[1][6] |
| Melting Point | 225–227 °C[1] |
| Water Solubility | 5 mg/L[1] |
| Vapor Pressure | 0.000810 mPa at 20 °C[1] |
Applications of Simazine as a Chemical Standard
Simazine analytical standards are crucial for a variety of applications, including:
-
Environmental Monitoring: Quantifying Simazine residues in soil, water, and sediment samples to assess environmental contamination and ensure regulatory compliance.[5][7]
-
Food Safety: Detecting and quantifying Simazine residues in agricultural products to ensure they are below the maximum residue limits (MRLs).
-
Toxicology Studies: Serving as a reference material in studies investigating the toxic effects of Simazine on various organisms.
-
Method Development and Validation: Used to develop and validate new analytical methods for the detection of triazine herbicides.
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for Simazine.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Simazine Analysis
| Parameter | Method 1[8] | Method 2[9] | Method 3[10] |
| Matrix | Thermal Water, Sediment, Vegetables | Sugarcane | Groundwater |
| Column | Reversed Phase | C18 | C18 |
| Mobile Phase | Methanol (B129727)/Water (50/50, v/v) | Acetic acid/sodium acetate (B1210297) buffer (pH 5):methanol (20:80, v/v) | Acetonitrile:Water (60:40, v/v) |
| Detection | UV-DAD (222 nm) | UV (230 nm) | UV |
| Linear Range | 0.10-5.00 µg/mL | - | - |
| LOD | 0.03-0.10 µg/mL | 0.02 ppm | - |
| Recovery | - | 86.9-94.7% | 84.6% |
Table 2: Gas Chromatography-Mass Spectrometry (GC/MS) Method for Simazine Analysis
| Parameter | Value[4] |
| Matrix | Environmental Water |
| Extraction | Solid-Phase Extraction (SPE) with C18 cartridge |
| Detection | Ion Trap Mass Spectrometry |
| LOD | 1.7 ppt (B1677978) (for 1 L water sample) |
| Recovery | 90.5 ± 3.5% |
| Relative Standard Deviation | 3.2% |
Experimental Protocols
This protocol is adapted from methodologies for analyzing Simazine in water samples.[8][10]
4.1.1. Materials and Reagents
-
Simazine analytical standard
-
HPLC-grade methanol, acetonitrile, and water
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate (B86663)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
0.45 µm syringe filters
4.1.2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Simazine analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C.[10]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the instrument (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).[8]
4.1.3. Sample Preparation (Water Sample)
-
Liquid-Liquid Extraction:
-
Solid-Phase Extraction (for cleaner samples):
-
Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.
-
Pass the water sample through the cartridge.
-
Elute the retained Simazine with a suitable solvent like methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Cleanup: Pass the extracted sample through anhydrous sodium sulfate to remove any residual water.[10]
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before HPLC injection.
4.1.4. HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)[10]
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 20 µL
-
Detector: UV detector at 222 nm[8]
-
Column Temperature: Ambient
4.1.5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the Simazine standards against their known concentrations.
-
Determine the concentration of Simazine in the sample by comparing its peak area to the calibration curve.
This protocol provides a general workflow for the analysis of Simazine in soil, based on common extraction and analysis techniques for triazine herbicides.
4.2.1. Materials and Reagents
-
Simazine analytical standard
-
GC-grade methanol, acetone (B3395972), and dichloromethane
-
Anhydrous sodium sulfate
-
Florisil or other suitable sorbent for cleanup
4.2.2. Standard Solution Preparation
Prepare stock and working standards of Simazine in a suitable solvent like acetone or methanol.
4.2.3. Sample Preparation (Soil Sample)
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., methanol:water mixture).
-
Vortex or sonicate for 20-30 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction process twice more.
-
-
Cleanup:
-
Combine the extracts and evaporate the solvent.
-
Re-dissolve the residue in a small volume of a non-polar solvent.
-
Pass the extract through a cleanup column (e.g., Florisil) to remove interfering substances.
-
Elute Simazine with a suitable solvent mixture.
-
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4.2.4. GC/MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Electron Impact (EI) ionization and Selected Ion Monitoring (SIM) for quantification.
4.2.5. Data Analysis
Identify Simazine based on its retention time and characteristic mass fragments. Quantify using a calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for the analysis of Simazine in environmental samples.
Caption: Mechanism of action of Simazine in inhibiting photosynthesis.
References
- 1. Simazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Simazine (Ref: G 27692) [sitem.herts.ac.uk]
- 4. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procedures for analysis of atrazine and simazine in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simazine | C7H12ClN5 | CID 5216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Estimating simazine-treated area in watersheds based on annual stream loads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector [cwejournal.org]
Application Notes and Protocols for Enzyme Inhibition Studies
Introduction
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is crucial in drug discovery, as many drugs are designed to inhibit specific enzymes, thereby correcting metabolic imbalances or impeding the progression of diseases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of enzyme inhibitors. While the specific inhibitor "Tomazin" is not documented in the scientific literature based on current search results, the following application notes and protocols provide a robust framework for studying any novel enzyme inhibitor.
Data Presentation: Quantitative Analysis of a Novel Inhibitor
A systematic presentation of quantitative data is essential for comparing the potency and mechanism of different inhibitors. The following table provides a template for summarizing the key kinetic parameters of a newly characterized enzyme inhibitor.
| Parameter | Description | Value | Units |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4] | e.g., 10.5 | µM |
| Ki | The inhibition constant; the concentration of a competitive inhibitor at which the reaction rate is half of the maximum velocity. | e.g., 2.3 | µM |
| Mode of Inhibition | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, mixed).[3][5] | e.g., Competitive | N/A |
| Vmax with Inhibitor | The maximum rate of the reaction in the presence of the inhibitor. | e.g., 98.7 | µmol/min |
| Km with Inhibitor | The Michaelis constant in the presence of the inhibitor; the substrate concentration at which the reaction rate is half of Vmax.[6] | e.g., 5.8 | mM |
Experimental Protocols
A detailed and reproducible protocol is fundamental for accurate and reliable enzyme inhibition studies.
Protocol 1: Determination of IC50 Value
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.
Materials:
-
Target Enzyme
-
Substrate
-
Inhibitor Stock Solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of inhibitor dilutions from the stock solution in assay buffer. The final concentrations should span a range that is expected to produce 0% to 100% inhibition.
-
Prepare the enzyme solution in assay buffer to a final concentration that yields a linear reaction rate over time.
-
Prepare the substrate solution in assay buffer. The optimal concentration is often at or near the Km value of the enzyme.[6]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the various dilutions of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
-
Initiate Reaction and Measure Activity:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Mode of Inhibition
Objective: To elucidate the mechanism by which the inhibitor affects the enzyme's kinetics.
Procedure:
-
Perform the enzyme assay as described in Protocol 1.
-
Vary the concentrations of both the substrate and the inhibitor. A typical experiment involves several fixed inhibitor concentrations (including zero) and a range of substrate concentrations for each inhibitor concentration.
-
Measure the initial reaction rates for all conditions.
-
Analyze the data using a Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[Substrate]). The pattern of the lines will indicate the mode of inhibition:
Visualizations
Diagrams are powerful tools for illustrating complex biological and experimental processes.
Caption: Hypothetical signaling pathway demonstrating the inhibitory action of a compound.
Caption: General workflow for the characterization of a novel enzyme inhibitor.
Caption: Logical diagram for the classification of reversible enzyme inhibitors.
References
- 1. pioneerpublisher.com [pioneerpublisher.com]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy - MedCrave online [medcraveonline.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safe Handling and Storage of Novel Powdered Compounds: A General Protocol
Introduction
These application notes provide a comprehensive guide for the safe handling and storage of novel or poorly characterized powdered compounds, for which specific safety data may not be readily available. The protocols outlined below are based on established best practices for chemical safety in a laboratory environment and are intended for use by trained researchers, scientists, and drug development professionals. Due to the unknown nature of "Tomazin powder," a cautious and systematic approach is paramount to ensure personnel safety and maintain sample integrity. A thorough risk assessment should be performed before commencing any work.
Hazard Identification and Risk Assessment
Given that specific hazard data for "this compound powder" is unavailable, it must be treated as a substance with potential hazards until proven otherwise. The following potential hazards should be considered:
-
Acute Toxicity (Oral, Dermal, Inhalation): The substance may be harmful if ingested, absorbed through the skin, or inhaled.
-
Skin and Eye Irritation/Corrosion: The powder may cause irritation or serious damage upon contact with skin and eyes.[1][2][3]
-
Respiratory Sensitization: Inhalation of the powder may cause allergic reactions or respiratory irritation.[1]
-
Carcinogenicity, Mutagenicity, or Reprotoxicity: The long-term health effects are unknown.
-
Flammability and Explosivity: The powder may be flammable or form explosive dust-air mixtures.[4][5]
A site-specific risk assessment must be conducted before handling the material. This should involve evaluating the quantities being used, the procedures being performed, and the available control measures.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling "this compound powder" includes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Check manufacturer's compatibility chart if the solvent is known.[2] | Prevents skin contact and absorption. |
| Body Protection | A lab coat, preferably a buttoned one with long sleeves. For larger quantities, consider a chemical-resistant apron or coveralls.[2] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended, especially when handling larger quantities or if the powder is fine.[1] Work in a certified chemical fume hood or glove box is the preferred primary engineering control. | Prevents inhalation of airborne particles. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to hazardous powders.
-
Ventilation: All handling of "this compound powder" should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, a powder containment hood, or a glove box to minimize inhalation exposure.[1][6][7]
-
Containment: For highly potent or hazardous materials, the use of a glove box is recommended to provide a physical barrier between the operator and the substance.[7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Safe Handling Procedures
Adherence to the following procedures is crucial for minimizing risk:
-
Avoid Dust Generation: Handle the powder carefully to avoid creating dust. Use techniques such as gentle scooping and weighing on a draft shield.[8]
-
Work Area Preparation: Cover the work surface with a disposable absorbent liner to contain any spills.[9]
-
Portioning: When weighing, use the smallest amount of material necessary for the experiment.
-
No Food or Drink: Do not eat, drink, or smoke in areas where "this compound powder" is handled or stored.[1][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling the powder, even if gloves were worn.[1][9]
-
Spill Management: In case of a spill, follow the emergency protocol outlined in Section 7.
Storage Conditions
Proper storage is essential to maintain the stability and integrity of the compound and to prevent accidental exposure.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place away from direct sunlight and heat sources.[10][11] Recommended temperature: 2-8°C or as specified by the supplier. | Prevents thermal degradation and potential hazardous reactions. |
| Humidity | Keep in a tightly sealed container in a dry environment. Consider storage in a desiccator.[10][12] | Prevents moisture absorption, which can lead to degradation or clumping. |
| Container | Store in the original, clearly labeled container.[10][12] The container should be tightly sealed.[1][13] | Ensures proper identification and prevents contamination or leakage. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[13] | Prevents potentially hazardous chemical reactions. |
| Security | Store in a secure location with restricted access.[12][14] | Prevents unauthorized access and accidental exposure. |
Experimental Protocols
Protocol for Weighing and Preparing a Stock Solution
Objective: To safely weigh "this compound powder" and prepare a stock solution of a specified concentration.
Materials:
-
"this compound powder"
-
Appropriate solvent
-
Analytical balance with a draft shield
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Personal Protective Equipment (as per Section 2)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational. Cover the work surface with a disposable liner.
-
Tare Balance: Place a clean weighing boat on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of "this compound powder" to the weighing boat using a clean spatula. Avoid generating dust. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder to a volumetric flask of the appropriate size.
-
Dissolution: Add a small amount of the chosen solvent to the volumetric flask. Gently swirl the flask to dissolve the powder. A vortex mixer or sonicator can be used to aid dissolution if necessary.
-
Final Volume: Once the powder is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Dispose of the weighing boat and any contaminated materials in the appropriate chemical waste container. Clean the spatula and work area thoroughly.
-
Hand Washing: Remove gloves and wash hands thoroughly with soap and water.
Emergency Procedures
| Situation | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | DO NOT induce vomiting.[1] Rinse the mouth with water.[3] Seek immediate medical attention. |
| Spill | Small Spill: Gently cover the spill with an absorbent material. Carefully sweep up the material and place it in a sealed container for disposal.[1] Clean the spill area with a suitable decontaminating solution. Large Spill: Evacuate the area and prevent entry. Contact the institutional safety office or emergency response team. |
Waste Disposal
All waste materials contaminated with "this compound powder," including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of in the regular trash or down the drain.
Visual Protocols
Caption: Workflow for the safe handling of powdered compounds.
Caption: Decision tree for handling novel powdered compounds.
References
- 1. shofu.com.sg [shofu.com.sg]
- 2. metermall.com [metermall.com]
- 3. genfarm.com.au [genfarm.com.au]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. sigma-hse.com [sigma-hse.com]
- 6. fishersci.com [fishersci.com]
- 7. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. eyecandypigments.com [eyecandypigments.com]
- 10. vihtavuori.com [vihtavuori.com]
- 11. hodgdonpowderco.com [hodgdonpowderco.com]
- 12. powdervalley.com [powdervalley.com]
- 13. cdms.telusagcg.com [cdms.telusagcg.com]
- 14. natural-resources.canada.ca [natural-resources.canada.ca]
Application Notes and Protocols for Furocoumarin Compounds in Animal Studies: An Exemplary Case Based on Angelicin
Disclaimer: Information regarding the specific compound "Tomazin" is not available in the public scientific literature. The following application notes and protocols are provided as a detailed, exemplary guide for a furocoumarin compound based on available data for the related substance, angelicin (B190584) . This information is intended for research and drug development professionals and should not be used for actual experimental work with "this compound" without independent, rigorous scientific validation and toxicological assessment of "this compound" itself.
Application Notes
Introduction
Furocoumarins are a class of naturally occurring organic compounds found in various plants. They are known for a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Angelicin, a well-studied furocoumarin, has demonstrated potential therapeutic effects in preclinical models, particularly in the areas of oncology and bone biology. These notes provide an overview of the potential mechanism of action of furocoumarin compounds, using angelicin as a representative example, and outline protocols for its dosage calculation and use in animal studies.
Mechanism of Action (Based on Angelicin)
Angelicin and other furocoumarins are known to intercalate into DNA and, upon photoactivation by UVA light, can form monoadducts, leading to cytotoxic effects. However, recent studies have indicated that angelicin also possesses biological activities independent of photoactivation. These mechanisms include:
-
Anti-Cancer Properties: Angelicin has been shown to induce apoptosis (programmed cell death) in cancer cell lines through both intrinsic and extrinsic pathways. It can also inhibit tubulin polymerization, a process crucial for cell division.[1]
-
Osteogenic and Chondrogenic Effects: Angelicin has been observed to promote bone formation by influencing the differentiation of osteoblasts and chondrocytes. This is mediated through the activation of signaling pathways such as the Transforming Growth Factor-beta/Bone Morphogenetic Protein (TGF-β/BMP) and Wnt/β-catenin pathways.[1]
-
Regulation of Oxidative Stress: In a model of osteoporosis, angelicin was found to reduce the production of reactive oxygen species (ROS) in osteoclasts by regulating the KAT6A/Nrf2 signaling pathway.[2]
Signaling Pathway
The diagram below illustrates a potential signaling pathway for a furocoumarin compound like angelicin in the context of its effects on bone cells, based on current literature.
Quantitative Data Summary
The following table summarizes the dosage of angelicin used in a preclinical study investigating its effect on osteosarcoma in a rat model.[1]
| Animal Model | Compound | Dosage | Administration Route | Study Duration | Outcome |
| Nude Rats | Angelicin | 320 µg/kg/day | Intraperitoneal | 10 days | Significant decrease in osteosarcoma volume and weight |
| Nude Rats | Angelicin | 1,600 µg/kg/day | Intraperitoneal | 10 days | Significant decrease in osteosarcoma volume and weight |
Experimental Protocols
Protocol 1: Dosage Calculation for Animal Studies
This protocol provides a general method for calculating the appropriate dosage of a test compound for animal studies, based on body surface area (BSA) conversion from a human equivalent dose (HED). This is a standard method when direct animal dosage data is unavailable.
1. Determine the Human Equivalent Dose (HED):
-
Obtain the effective dose in humans from clinical data or literature. For this example, we will assume a hypothetical HED of 20 mg/kg.
2. Body Surface Area (BSA) Conversion:
-
Use the following formula to convert the HED to an animal dose: Animal Dose (mg/kg) = HED (mg/kg) x (Human Km / Animal Km)
-
The Km value is a correction factor equal to Body Weight (kg) / BSA (m²). Standard Km values are:
-
Human: 37
-
Rat: 6
-
Mouse: 3
-
3. Example Calculation for a Rat:
-
Animal Dose (mg/kg) = 20 mg/kg x (37 / 6) = 123.3 mg/kg
4. Preparation of Dosing Solution:
-
Based on the calculated animal dose, prepare a stock solution of the compound in a suitable vehicle. The concentration of the stock solution should be calculated to allow for an appropriate administration volume (e.g., 5-10 mL/kg for oral gavage in rats).
-
For a 123.3 mg/kg dose and a 10 mL/kg administration volume, the stock solution concentration would be 12.33 mg/mL.
Protocol 2: In Vivo Efficacy Study of a Furocoumarin Compound in a Rat Osteosarcoma Model (Exemplary)
This protocol is based on a study using angelicin to treat osteosarcoma in rats.[1]
1. Animal Model:
-
Use immunodeficient nude rats (e.g., Hsd:RH-Foxn1rnu), 6-8 weeks old.
-
House animals in a specific pathogen-free environment with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
-
Culture a rat osteosarcoma cell line (e.g., UMR-106).
-
Harvest cells and resuspend in a suitable medium (e.g., PBS) at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the tuberosity region of the tibia of each rat.
3. Experimental Groups:
-
Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1 (Control): Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).
-
Group 2 (Low Dose): 320 µg/kg/day of the test compound.
-
Group 3 (High Dose): 1,600 µg/kg/day of the test compound.
-
4. Drug Preparation and Administration:
-
Prepare the test compound in the chosen vehicle.
-
Administer the assigned treatment daily via intraperitoneal injection for 10 consecutive days.
5. Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
At the end of the 10-day treatment period, euthanize the animals.
-
Excise the tumors and measure their final weight.
-
Tissues can be collected for further analysis (e.g., histology, western blotting).
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo efficacy study of a test compound in an animal model.
References
Troubleshooting & Optimization
Tomazin Extraction Technical Support Center
Disclaimer: The following technical support guide has been developed for a compound designated as "Tomazin." As "this compound" does not correspond to a known chemical entity in scientific literature, this guide has been constructed using a representative plant alkaloid, Berberine, as a model. The data, protocols, and troubleshooting advice are based on established methods for Berberine extraction and are intended to serve as a comprehensive example.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound?
A1: The polarity of the solvent plays a crucial role in extraction efficiency. Acidified polar solvents are generally most effective for extracting alkaloids like this compound. A mixture of methanol (B129727) or ethanol (B145695) with a small amount of acid (e.g., hydrochloric acid or acetic acid) is commonly used to convert the alkaloid into its more soluble salt form.[1]
Q2: How does particle size of the plant material affect this compound yield?
A2: A smaller particle size increases the surface area available for solvent penetration, which generally leads to a higher extraction yield. Grinding the plant material to a fine powder (e.g., 40-60 mesh) is recommended to maximize extraction efficiency.
Q3: What are the recommended temperature conditions for this compound extraction?
A3: While elevated temperatures can increase extraction speed, they also risk degrading thermolabile compounds like this compound. It is generally recommended to conduct the extraction at a moderately elevated temperature (e.g., 40-60°C) or at room temperature with a longer extraction time to prevent degradation.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues that can lead to a lower-than-expected yield of this compound during the extraction and purification process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound Extract | Incomplete Extraction: The solvent may not be effectively penetrating the plant material, or the extraction time may be insufficient. | - Optimize Grinding: Ensure the plant material is finely ground to increase surface area. - Increase Extraction Time: Extend the duration of maceration or sonication. - Solvent Selection: Test different acidified polar solvents (e.g., methanol, ethanol) to find the optimal one for your specific plant material. |
| Degradation during Extraction: this compound may be degrading due to excessive heat or light exposure. | - Temperature Control: Avoid high temperatures during extraction. Use a water bath for gentle heating if required. - Light Protection: Conduct the extraction in amber glassware or protect the setup from direct light. | |
| Improper pH: The pH of the extraction solvent may not be optimal for solubilizing this compound. | - pH Adjustment: Since this compound is an alkaloid, extraction is more efficient under acidic conditions. Adjust the solvent pH to 2-3 with an appropriate acid. | |
| Low Purity of Final this compound Product | Co-extraction of Impurities: The solvent system may be extracting other compounds with similar solubility. | - Solvent Partitioning: Perform a liquid-liquid extraction to separate this compound from less polar impurities. - Chromatographic Purification: Utilize column chromatography (e.g., silica (B1680970) gel or alumina) with a suitable solvent gradient for purification. |
| Precipitation Issues: this compound may be precipitating out of the solution during purification steps. | - Solvent Composition: Adjust the solvent composition to maintain this compound solubility. - pH Control: Ensure the pH of the solution is maintained in a range where this compound remains soluble. |
Experimental Protocols
Protocol 1: Acidified Solvent Extraction of this compound
-
Preparation of Plant Material: Grind the dried plant material to a fine powder (40-60 mesh).
-
Maceration:
-
Add the powdered plant material to an Erlenmeyer flask.
-
Add an acidified ethanol solution (95% ethanol with 1% HCl, v/v) in a 1:10 solid-to-liquid ratio (w/v).
-
Seal the flask and macerate for 24 hours at room temperature with occasional shaking.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude this compound extract.
Protocol 2: Purification of this compound using Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with chloroform (B151607).
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20 v/v).
-
Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.
Data Presentation
Table 1: Effect of Extraction Solvent on this compound Yield
| Solvent System | Extraction Method | Temperature (°C) | Extraction Time (h) | This compound Yield (%) |
| 95% Ethanol | Maceration | 25 | 24 | 1.2 |
| Acidified Ethanol (1% HCl) | Maceration | 25 | 24 | 2.5 |
| 95% Methanol | Maceration | 25 | 24 | 1.5 |
| Acidified Methanol (1% HCl) | Maceration | 25 | 24 | 2.8 |
| Acidified Ethanol (1% HCl) | Sonication | 40 | 1 | 3.1 |
Table 2: Effect of Particle Size on this compound Yield
| Particle Size (mesh) | Extraction Method | Solvent System | This compound Yield (%) |
| 20-40 | Maceration | Acidified Ethanol (1% HCl) | 1.9 |
| 40-60 | Maceration | Acidified Ethanol (1% HCl) | 2.5 |
| 60-80 | Maceration | Acidified Ethanol (1% HCl) | 2.7 |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
Tomazin stability issues in solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Tomazin in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues observed with this compound in solution?
A1: this compound, a triazine derivative, can exhibit several stability issues in solution, primarily driven by environmental factors. The most common problems include chemical degradation through hydrolysis, oxidation, and photolysis, especially when exposed to ultraviolet light.[1] These degradation processes can lead to the formation of byproducts and a decrease in the concentration of the active compound. Physical instability can also occur, manifesting as precipitation or changes in the solution's appearance.[2][3]
Q2: Which environmental factors have the most significant impact on this compound stability?
A2: The stability of this compound in solution is significantly influenced by several environmental factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to faster degradation.[1][4]
-
pH: The pH of the solution is a critical factor. This compound may be more susceptible to hydrolysis under acidic or basic conditions.[3] For many drugs, optimal stability is found in the pH range of 4 to 8.[3]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation, causing the compound to oxidize and form degradation products.[1][4]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of susceptible ingredients in the formulation.[1]
-
Moisture: For solid formulations that are reconstituted, excess moisture can lead to hydrolysis.[1]
Q3: What are the typical degradation pathways for triazine-based compounds like this compound?
A3: Triazine compounds like this compound can undergo degradation through several pathways. One common pathway is the hydrolysis of the triazine ring, which can occur in multiple steps.[5] Another pathway involves the hydroxy substitution of functional groups on the triazine ring, followed by further hydrolysis.[5] Additionally, biotic degradation by microorganisms can occur, often involving enzymatic cascades that break down the triazine structure.[6][7] For some triazine herbicides, photolytic and biotic oxidation can lead to the removal of side chains.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in the this compound solution upon storage. | Poor solubility of this compound in the chosen solvent system. Changes in temperature affecting solubility. Interaction with container materials. | 1. Optimize the solvent system by using co-solvents or solubility enhancers. 2. Store the solution at a controlled temperature as determined by stability studies.[9] 3. Evaluate different container materials for compatibility.[3] |
| Discoloration of the this compound solution over time. | Photodegradation due to light exposure. Oxidation of this compound or other formulation components. | 1. Protect the solution from light by using amber vials or storing it in the dark.[4] 2. Consider adding an antioxidant or chelating agent to the formulation to prevent oxidation.[1] 3. Purge the container with an inert gas like nitrogen to minimize exposure to oxygen. |
| Decrease in this compound concentration confirmed by analytical methods. | Chemical degradation (hydrolysis, oxidation). Adsorption to the container surface. | 1. Adjust the pH of the solution to a range where this compound exhibits maximum stability, potentially using a buffer system (e.g., citrate, acetate, phosphate).[1] 2. Investigate the use of stabilizing agents. 3. Pre-treat container surfaces or select alternative materials to reduce adsorption.[3] |
| Formation of unknown peaks in chromatograms during analysis. | Degradation of this compound into byproducts. Impurities present in the initial this compound sample or excipients. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[5] 2. Perform forced degradation studies to identify potential degradation products under various stress conditions (acid, base, peroxide, heat, light). 3. Ensure the purity of the starting materials.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the this compound stock solution to UV light (254 nm) for 48 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.
-
Use LC-MS to identify the mass of the degradation products for structural elucidation.
-
Signaling Pathways and Workflows
Diagram 1: General Degradation Pathways of a Triazine Compound
Caption: General degradation pathways for a triazine compound.
Diagram 2: Experimental Workflow for Investigating this compound Solution Stability
Caption: Workflow for this compound stability investigation.
Stabilizing Agents for this compound Formulations
To enhance the stability of this compound in solution, the use of various stabilizing agents can be considered. The selection of a suitable stabilizer is crucial and often depends on the specific formulation and intended application.[10][11]
| Stabilizer Type | Examples | Mechanism of Action | Reference |
| Polymers | Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | Provide steric hindrance to prevent aggregation of drug particles in suspensions. Can also act as cryoprotectants. | [10][12] |
| Surfactants | Polysorbates (e.g., Tween 80), Poloxamers (e.g., Pluronic F68) | Adsorb to the drug particle surface, reducing interfacial tension and preventing aggregation. Can be ionic or non-ionic. | [12][13] |
| Buffers | Citrate, Acetate, Phosphate | Maintain the pH of the solution within a range that minimizes hydrolytic degradation. | [1] |
| Antioxidants/Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Prevent oxidative degradation by chelating metal ions that can catalyze oxidation reactions. | [1] |
| Cyclodextrins | Beta-cyclodextrin, Hydroxypropyl-beta-cyclodextrin | Form inclusion complexes with the drug molecule, which can improve solubility and protect it from degradation. | [10] |
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Formulation and Stability of Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. qbdgroup.com [qbdgroup.com]
- 5. "Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in" by Sherif Badawy, Munir Hussain et al. [fisherpub.sjf.edu]
- 6. Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade [mdpi.com]
- 7. Biodegradation of Cyromazine by Mycobacterium sp. M15: Performance, Degradation Pathways, and Key Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of stability of ketamine-xylazine preparations with or without acepromazine using high performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Overcoming Poor Solubility of Tomazin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of the hypothetical compound, Tomazin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The poor aqueous solubility of a compound like this compound is typically attributed to its physicochemical properties. High molecular weight, a high degree of lipophilicity (hydrophobicity), and a stable crystalline structure can all contribute to limited solubility in aqueous environments.[1][2] These factors hinder the dissolution of the compound, which is a prerequisite for absorption and bioavailability.[2]
Q2: What are the initial steps to consider when encountering solubility issues with this compound in early-stage experiments?
A2: For initial in vitro and preclinical studies, simple and rapid methods can be employed. The use of co-solvents such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycols (PEGs), or ethanol (B145695) can be effective for solubilizing this compound for initial screening.[3][4] However, it is crucial to be aware of potential precipitation upon dilution in aqueous media and the potential toxicity of the co-solvents themselves.[4] pH modification is another initial strategy if this compound has ionizable functional groups.[5]
Q3: What are the main categories of solubility enhancement techniques available for a compound like this compound?
A3: A variety of techniques can be employed to improve the solubility of poorly soluble drugs. These can be broadly categorized into physical modifications, chemical modifications, and the use of carrier systems.[3][6]
-
Physical Modifications: These techniques focus on altering the physical properties of the drug substance. Key methods include particle size reduction (micronization and nanosizing), and modification of the crystal habit to create amorphous forms or co-crystals.[6][7]
-
Chemical Modifications: These approaches involve altering the chemical structure of the drug molecule. This includes salt formation for ionizable drugs, and the creation of prodrugs, which are bioreversible derivatives with improved solubility.[6][8]
-
Carrier-Based Systems: These methods involve incorporating the drug into a carrier system to enhance its solubility and dissolution. Common examples include solid dispersions, cyclodextrin (B1172386) inclusion complexes, and lipid-based formulations.[6][9][10]
Troubleshooting Guide: Common Solubility Issues with this compound
This guide provides a structured approach to troubleshooting common solubility-related problems encountered during the development of this compound.
Issue 1: this compound precipitates out of solution when my DMSO stock is added to aqueous buffer for in vitro assays.
Possible Cause: The concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, causing the poorly soluble this compound to crash out of the now predominantly aqueous solution.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the co-solvent in your specific assay that maintains this compound solubility without affecting the experimental system.
-
Utilize Surfactants: The addition of a small amount of a biocompatible surfactant can help to maintain the solubility of this compound in the aqueous medium.[11]
-
Explore Alternative Formulation Strategies: For cell-based assays, consider preparing a nanosuspension of this compound. Nanoparticles can often be directly dispersed in aqueous media.[12][13]
Issue 2: Low and variable oral bioavailability of this compound is observed in animal studies despite achieving solubility in the dosing vehicle.
Possible Cause: While soluble in the formulation, this compound may be precipitating in the gastrointestinal (GI) tract upon dilution with GI fluids. The dissolution rate of the precipitated drug particles may be too slow for adequate absorption.[2]
Troubleshooting Steps:
-
Particle Size Reduction: Reducing the particle size of this compound through micronization or nanosizing can significantly increase the surface area available for dissolution, leading to improved absorption.[3][6][14][15]
-
Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[9][16]
-
Lipid-Based Formulations: Encapsulating this compound in a lipid-based delivery system can facilitate its absorption through the lymphatic pathway, bypassing some of the challenges of aqueous dissolution.[17][18][19][20]
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes the potential impact of various techniques on the solubility of a hypothetical poorly soluble compound like this compound. The data presented is illustrative and will vary depending on the specific properties of the compound and the formulation.
| Technique | Starting Solubility (µg/mL) | Fold Increase in Solubility | Final Solubility (µg/mL) | Key Considerations |
| pH Adjustment | 1 | 5 - 50 | 5 - 50 | Only applicable to ionizable compounds.[5] |
| Micronization | 1 | 2 - 10 | 2 - 10 | Increases dissolution rate more than equilibrium solubility.[6] |
| Nanosuspension | 1 | 50 - 500 | 50 - 500 | Can be administered orally or by injection.[12][21] |
| Cyclodextrin Complexation | 1 | 10 - 1000 | 10 - 1000 | Stoichiometry of the complex is crucial.[22][23] |
| Amorphous Solid Dispersion | 1 | 100 - 10,000 | 100 - 10,000 | Physical stability of the amorphous form needs to be ensured.[9][16] |
| Lipid-Based Formulation | 1 | Varies | Varies | Can enhance lymphatic absorption.[17][18][19][20] |
| Prodrug Approach | 1 | 10 - 1000+ | 10 - 1000+ | Requires careful design to ensure efficient in vivo conversion.[8][24][25] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound (crystalline powder)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
Methodology:
-
Pre-suspension Preparation: Disperse a known amount of this compound powder in the stabilizer solution to form a pre-suspension.
-
Milling: Add the pre-suspension and an appropriate volume of milling media to the milling chamber.
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a predetermined time. The milling process should be optimized to achieve the desired particle size.
-
Monitoring: Periodically withdraw samples and measure the particle size distribution using a suitable technique such as laser diffraction or dynamic light scattering.
-
Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its solubility and dissolution.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve both this compound and the selected polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept below the boiling point of the solvent to ensure gentle evaporation.
-
Drying: Once the solvent is fully evaporated, a thin film of the solid dispersion will be formed on the flask wall. Further dry the solid dispersion under vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Collection and Sieving: Scrape the dried solid dispersion from the flask and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the prepared ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Also, determine the drug content and perform dissolution studies.
Visualizations
Caption: A logical workflow for selecting and developing a suitable solubility enhancement strategy for this compound.
Caption: Mechanism of solubility enhancement of this compound via cyclodextrin inclusion complexation.
Caption: A hypothetical signaling pathway inhibited by this compound, illustrating its potential mechanism of action.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. ijpbr.in [ijpbr.in]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 16. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 18. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 19. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sciepub.com [sciepub.com]
- 22. humapub.com [humapub.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
avoiding degradation of Tomazin during experiments
Disclaimer: The following guidance is based on general principles of chemical stability and degradation for research compounds. As "Tomazin" is a novel or proprietary compound, specific degradation pathways and optimal handling conditions should be empirically determined. The information provided here serves as a foundational guide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound degradation during experiments?
The primary causes of degradation for many organic compounds in a laboratory setting include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or alkaline conditions.[1][2]
-
Oxidation: Reaction with oxygen, which can be accelerated by exposure to light, heat, or the presence of trace metals.[1][2]
-
Thermal Stress: High temperatures during procedures like solvent evaporation can accelerate degradation.[2]
-
Photodegradation: Exposure to light, particularly UV light, can induce decomposition.[1][3]
-
Enzymatic Degradation: If working with biological extracts, endogenous enzymes can degrade the compound of interest.[2]
Q2: What are the initial signs that my this compound sample is degrading?
Common indicators of degradation include:
-
A noticeable change in the color or clarity of the solution.[2]
-
The appearance of additional peaks or spots in HPLC or TLC analyses, respectively.[2]
-
A significant decrease in the expected yield of the isolated compound.[2]
-
A reduction or complete loss of the compound's expected biological activity.[2]
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[2]
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1][2]
-
Atmosphere: For compounds susceptible to oxidation, store under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Form: Store in a solid, lyophilized form rather than in solution to reduce hydrolysis. If in solution, use an appropriate, anhydrous solvent.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction or Purification
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | If extracting from a biological source, immediately inactivate enzymes post-harvest. This can be achieved by flash-freezing the material in liquid nitrogen or by blanching in hot water (80-90°C) for a few minutes before extraction.[2] |
| Thermal Degradation | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure with a water bath temperature below 40°C.[2] |
| Hydrolysis | Ensure all solvents and glassware are dry. If possible, perform the extraction under anhydrous conditions. Maintain a neutral pH during the extraction process.[2] |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation in Solution | Analyze the sample immediately after preparation. If storage is necessary, keep the solution at a low temperature (e.g., 4°C) and protect it from light.[2] Test the stability of this compound in the chosen solvent at various time points. |
| pH-Mediated Degradation | The pH of your mobile phase or sample diluent may be causing on-column or in-vial degradation. Adjust the pH to a neutral range if possible and re-analyze. |
| Oxidation | Degas solvents to remove dissolved oxygen. Consider the addition of an antioxidant to the sample, if compatible with your downstream applications.[1] |
Data Presentation
Table 1: Illustrative Impact of Temperature and pH on Compound Stability (Based on Niazinin as an Analog)
| Parameter | Condition | Degradation Risk | Recommendation |
| Temperature | > 60°C | High | Avoid high temperatures during all experimental steps. |
| 20-40°C | Moderate | Use room temperature or slightly elevated temperatures for extraction if necessary, but for the shortest duration possible.[2] | |
| < 4°C | Low | Store extracts and isolated compounds at low temperatures.[2] | |
| pH | < 4 (Acidic) | High | Avoid acidic conditions to prevent hydrolysis.[2][4] |
| 6-7 (Neutral) | Low | Maintain a neutral pH during extraction and in final formulations.[2] | |
| > 8 (Alkaline) | Moderate to High | While some compounds are more stable in alkaline conditions, extreme pH should be avoided as it can also lead to degradation.[2] |
Experimental Protocols
Protocol 1: Recommended Extraction Procedure to Minimize this compound Degradation
This protocol is designed to minimize degradation by avoiding heat and enzymatic activity.
-
Plant Material Preparation (if applicable):
-
Harvest fresh material.
-
Immediately blanch the material in hot water (85-90°C) for 2-3 minutes to deactivate enzymes, or alternatively, flash-freeze in liquid nitrogen.[2]
-
Dry the material at a low temperature (<40°C).
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh the powdered material and place it in a suitable flask.
-
Add a polar solvent such as 70% ethanol.
-
Seal the flask and agitate on a shaker at room temperature (20-25°C) for 24-72 hours, ensuring the flask is protected from light.[2]
-
Filter the extract using an appropriate filter paper.
-
Repeat the extraction of the residue two more times with fresh solvent to ensure complete extraction.
-
Pool the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the pooled extract using a rotary evaporator under reduced pressure.
-
Maintain the water bath temperature below 40°C.[2]
-
Dry the resulting crude extract in a vacuum desiccator.
-
-
Storage:
-
Store the dried extract in an airtight, light-protected container at -20°C or lower.[2]
-
Mandatory Visualizations
Caption: Workflow for minimizing this compound degradation during extraction.
Caption: Troubleshooting flowchart for this compound degradation issues.
Caption: Simplified common degradation pathways for this compound.
References
Tomazin Spectroscopic Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common interference issues encountered during Tomazin spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound spectroscopic analysis and what is it used for?
This compound spectroscopic analysis is a highly sensitive method used to quantify the binding affinity between a proprietary fluorescently-labeled molecule (the this compound probe) and a target protein. This technique is frequently employed in drug discovery and development to screen for compounds that can modulate the interaction between the this compound probe and its target.
Q2: What are the most common sources of interference in this compound spectroscopic analysis?
The most common sources of interference in this compound spectroscopic analysis include:
-
Sample Turbidity: Particulates in the sample can scatter the excitation light, leading to inaccurate readings.
-
Autofluorescence: The inherent fluorescence of biological samples or compounds in the assay can contribute to the background signal.
-
Spectral Overlap: The absorption or emission spectra of other molecules in the sample may overlap with those of the this compound probe.
-
Inner Filter Effect: At high concentrations, the analyte can absorb too much of the excitation or emission light, leading to a non-linear response.
-
Quenching: Certain substances in the sample can decrease the fluorescence intensity of the this compound probe through various mechanisms.
Q3: How can I minimize interference from my sample matrix?
To minimize interference from your sample matrix, it is recommended to:
-
Filter or centrifuge your samples: This will help to remove any particulate matter that could cause light scattering.
-
Use appropriate blanks: A well-designed blank should contain all components of the assay except for the analyte of interest. This will help to correct for background signals.
-
Dilute your samples: If the concentration of interfering substances is high, diluting the sample may help to reduce their effect.
-
Perform a matrix spike: Adding a known amount of your analyte to a sample and measuring the recovery can help to assess the extent of matrix effects.
Troubleshooting Guide
Problem: High background signal in my assay.
-
Possible Cause 1: Autofluorescence from the sample or buffer.
-
Solution: Measure the fluorescence of a blank sample that contains everything except the this compound probe. Subtract this background reading from your sample readings. Consider using a buffer with lower intrinsic fluorescence.
-
-
Possible Cause 2: Contamination of reagents or labware.
-
Solution: Use high-purity solvents and reagents. Ensure all cuvettes or microplates are clean and free from fluorescent residues.
-
Problem: The fluorescence signal is lower than expected (quenching).
-
Possible Cause 1: Presence of a quenching agent in the sample.
-
Solution: Identify and remove the quenching agent if possible. This may involve a sample clean-up step, such as solid-phase extraction. If the quencher cannot be removed, a standard addition method may be necessary to quantify the analyte accurately.
-
-
Possible Cause 2: Inner filter effect due to high sample concentration.
-
Solution: Dilute the sample to a concentration range where the fluorescence response is linear. It is crucial to operate within the linear dynamic range of the assay.
-
Problem: Inconsistent or non-reproducible results.
-
Possible Cause 1: Sample degradation.
-
Solution: Ensure proper sample storage and handling. Avoid repeated freeze-thaw cycles. Analyze samples as quickly as possible after preparation.
-
-
Possible Cause 2: Instrumental drift.
-
Solution: Allow the instrument to warm up and stabilize before taking measurements. Perform regular calibration checks with a known standard.
-
Quantitative Data on Common Interferences
The following table summarizes the potential impact of common interfering substances on this compound spectroscopic analysis, based on internal validation studies.
| Interfering Substance | Concentration | Observed Effect on this compound Signal | Recommended Action |
| Bovine Serum Albumin (BSA) | > 1 mg/mL | ~5-10% signal quenching | Use a BSA-free buffer or apply a correction factor. |
| DMSO | > 5% (v/v) | ~15-20% signal enhancement | Keep DMSO concentration consistent across all samples and below 1%. |
| Hemoglobin | > 10 µg/mL | Significant absorption at excitation wavelength (inner filter effect) | Perform sample cleanup to remove red blood cells and hemoglobin. |
| Phenol (B47542) Red | > 0.1% | High background fluorescence | Use phenol red-free culture media for cell-based assays. |
Experimental Protocols
Protocol: Generating a Standard Curve for this compound Analysis
-
Prepare a stock solution of the this compound probe at a concentration of 1 mM in DMSO.
-
Prepare a series of dilutions of the this compound probe in the assay buffer, ranging from 1 µM to 1 nM.
-
Prepare a blank sample containing only the assay buffer.
-
Transfer 100 µL of each dilution and the blank to a 96-well black microplate.
-
Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths for the this compound probe (e.g., Excitation: 485 nm, Emission: 520 nm).
-
Subtract the average fluorescence of the blank wells from the fluorescence of all other wells.
-
Plot the corrected fluorescence as a function of the this compound probe concentration.
-
Perform a linear regression on the data points that fall within the linear range of the assay to determine the equation of the line (y = mx + c). This equation can then be used to calculate the concentration of unknown samples.
Visualizations
Caption: Troubleshooting workflow for this compound spectroscopic analysis.
Caption: Potential interference in a this compound-based signaling pathway assay.
Tomazin experimental variability and reproducibility
For the purposes of this technical support guide, "Tomazin" is treated as a hypothetical experimental compound to illustrate common issues of variability and reproducibility in drug development research. The following information is based on established principles in experimental biology and pharmacology.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound, a hypothetical inhibitor of the MEK1/2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 of this compound in our cancer cell line models. What could be the cause?
A1: Batch-to-batch variability is a common issue in preclinical drug development.[1][2] Several factors can contribute to this:
-
Compound Stability: Ensure that each batch of this compound is stored correctly and that its purity and concentration are verified upon receipt. Degradation of the compound can lead to a decrease in potency.
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell lines through short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a consistent, low passage number range for all experiments.
-
Assay Reagent Consistency: Use the same lot of critical reagents (e.g., FBS, media, assay kits) for a set of comparable experiments. If a new lot must be introduced, it is good practice to run a bridging study to ensure consistency.
-
Experimental Conditions: Minor variations in incubation times, cell seeding densities, and instrumentation can introduce variability.[3][4] Standardize these parameters across all experiments.
Q2: Our in vivo xenograft studies with this compound show inconsistent tumor growth inhibition. How can we improve reproducibility?
A2: In vivo experiments are subject to higher intrinsic variability.[3] Key areas to control are:
-
Animal Heterogeneity: Factors such as the age, weight, and gut microbiota of the animals can influence drug metabolism and efficacy.[1] Ensure that animals are age and weight-matched and sourced from a reliable vendor.
-
Tumor Implantation: The site and technique of tumor cell implantation should be highly consistent. A uniform initial tumor volume across all animals at the start of treatment is crucial.
-
Drug Formulation and Administration: Ensure the this compound formulation is homogenous and stable. The route and frequency of administration must be consistent. Inter-individual variability in drug uptake can be a factor.[5]
-
Blinding and Randomization: Implement randomized allocation of animals to treatment groups and blind the researchers who are measuring tumors and assessing outcomes to prevent unconscious bias.[1]
Q3: We are not seeing the expected downstream inhibition of p-ERK via Western Blot after this compound treatment. What should we check?
A3: This could be an issue with either the experimental setup or the compound's activity.
-
Time Course and Dose-Response: Have you performed a time-course experiment to determine the optimal time point for observing p-ERK inhibition? It is also critical to conduct a dose-response study to ensure you are using a concentration of this compound that is sufficient to inhibit the target.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer and that lysates are prepared quickly on ice to preserve the phosphorylation state of proteins.
-
Antibody Validation: Verify the specificity of your primary antibodies for both total ERK and p-ERK. Run appropriate positive and negative controls.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.
Troubleshooting Guides
Issue: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell counts. Perform a seeding density optimization experiment. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, or fill them with sterile PBS to maintain humidity. |
| Reagent Preparation | Prepare a single master mix of assay reagent for all plates in an experiment to minimize pipetting errors. |
| Incubation Time | Use a precise timer and process plates in the same order they were seeded. |
Issue: Inconsistent Pharmacokinetic (PK) Profile in Animal Studies
| Potential Cause | Troubleshooting Step |
| Formulation Issues | Verify the solubility and stability of this compound in the chosen vehicle. Ensure the formulation is a homogenous suspension or solution. |
| Dosing Inaccuracy | Calibrate all dosing equipment. For oral gavage, ensure proper technique to avoid accidental lung administration. |
| Sampling Time Points | Adhere strictly to the planned blood sampling time points. |
| Animal Stress | Handle animals consistently and minimize stress, as this can affect physiological parameters. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until color development is sufficient.
-
Data Acquisition: Read the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the predetermined optimal time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Visualizations
References
- 1. Five ways to tackle the reproducibility crisis in biomedical research | EurekAlert! [eurekalert.org]
- 2. issues.org [issues.org]
- 3. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variability of target-controlled infusion is less than the variability after bolus injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Tomazin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of synthesized Tomazin. As specific literature on the purification of this compound is limited, this guidance is based on established principles and common challenges observed during the purification of furocoumarins, the chemical class to which this compound belongs.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthesized this compound and provides systematic steps to identify and resolve them.
Problem 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction or Side Reactions | 1. Analyze the crude reaction mixture using TLC, LC-MS, or NMR to assess the conversion to this compound and identify major byproducts.[1] 2. Optimize reaction conditions (temperature, time, stoichiometry) to maximize the formation of this compound. |
| Degradation on Silica (B1680970) Gel | 1. Test the stability of this compound on a small amount of silica gel by spotting a solution on a TLC plate and letting it sit for a few hours before eluting.[2] 2. If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica. |
| Co-elution with Impurities | 1. Modify the mobile phase composition to improve the separation of this compound from impurities. This may involve changing solvent polarity or using a gradient elution. 2. Consider using a different chromatography technique, such as reversed-phase HPLC or preparative TLC. |
| Loss During Extraction/Work-up | 1. Ensure the pH of the aqueous phase during liquid-liquid extraction is optimized to keep this compound in the organic layer. 2. Minimize the number of extraction and transfer steps to reduce physical loss of the product. |
Problem 2: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Structurally Similar Impurities | 1. Employ high-resolution chromatography techniques like HPLC with a high-performance column to achieve better separation.[3][4] 2. Use a combination of purification techniques (e.g., column chromatography followed by recrystallization). |
| Isomeric Impurities | 1. Furocoumarins can have linear and angular isomers which can be difficult to separate.[5][6] 2. Utilize analytical techniques that can distinguish between isomers, such as chiral chromatography if applicable, or high-field NMR. |
| Non-UV Active Impurities | 1. If using a UV detector for chromatography, impurities without a chromophore may not be detected. 2. Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to visualize all components. |
Problem 3: Poor Peak Shape in Chromatography (Tailing, Fronting, Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the amount of crude material loaded onto the column.[7] 2. Use a larger diameter column for the same amount of sample. |
| Interactions with Stationary Phase | 1. Strong interactions between the analyte and the stationary phase can cause tailing.[7] 2. Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to block active sites on the silica gel. |
| Sample Solvent Effects | 1. Dissolve the crude sample in a solvent that is weaker than the mobile phase to ensure a tight injection band.[3] |
| Co-eluting Impurities | 1. Peak splitting can be a sign of two closely eluting compounds.[7] 2. Optimize the separation method to resolve the two peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter when synthesizing this compound?
A1: Based on the synthesis of related furocoumarin compounds, common impurities may include unreacted starting materials, reagents, and side-products from competing reactions. Structurally similar isomers or degradation products formed during the reaction or work-up are also possible.[5][6]
Q2: What is a good starting point for developing a column chromatography method for this compound purification?
A2: A good starting point is to use normal-phase silica gel chromatography. You can develop a suitable mobile phase by testing different solvent systems with varying polarities using Thin Layer Chromatography (TLC). A common starting solvent system for furocoumarins is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone.[8][9]
Q3: My purified this compound seems to be degrading over time. How can I improve its stability?
A3: Furocoumarins can be sensitive to light and air. Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Photomutagenic and photocarcinogenic properties are recognized for furocoumarins, indicating their reactivity with light.
Q4: Can I use reversed-phase chromatography for this compound purification?
A4: Yes, reversed-phase chromatography (e.g., with a C18 column) can be an excellent alternative or a complementary technique to normal-phase chromatography, especially for separating compounds with small differences in polarity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Q5: What analytical techniques are best for assessing the purity of my final this compound product?
A5: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV or MS detector is ideal for determining the percentage purity and detecting trace impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative purity assessment (qNMR). Mass Spectrometry (MS) will confirm the molecular weight of your compound.
Data Presentation
Table 1: Typical Solvent Systems for Furocoumarin Purification by Normal-Phase Chromatography
| Solvent System | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A versatile system for a wide range of furocoumarin polarities. |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Can provide different selectivity compared to hexane-based systems. |
| Dichloromethane (B109758) / Methanol | 99:1 to 9:1 | Suitable for more polar furocoumarins. |
| Chloroform / Acetone | 95:5 to 8:2 | Another option for moderately polar compounds. |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| HPLC-UV | Percentage purity, presence of UV-active impurities. | High sensitivity, quantitative. | Does not detect non-UV active impurities. |
| LC-MS | Molecular weight confirmation, detection of impurities. | High sensitivity and specificity. | Response factors can vary for quantification. |
| ¹H NMR | Structural confirmation, identification of impurities. | Provides structural information. | Lower sensitivity than HPLC for trace impurities. |
| qNMR | Absolute purity determination. | Highly accurate, no need for a reference standard of the analyte. | Requires a certified internal standard. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: The crude synthesized this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). A small amount of silica gel is added to the solution, and the solvent is removed under reduced pressure to obtain a dry powder of the sample adsorbed onto silica.
-
Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar mobile phase.
-
Loading: The dry-loaded sample is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, either in a stepwise or gradient fashion. The polarity is gradually increased to elute compounds with increasing polarity.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.
-
Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of synthesized this compound.
Caption: Troubleshooting logic for addressing common purification issues.
References
- 1. Pharmaceutical and Biopharmaceutical Methods of Analysis [ssi.shimadzu.com]
- 2. Chromatography [chem.rochester.edu]
- 3. halocolumns.com [halocolumns.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]
- 9. researchgate.net [researchgate.net]
minimizing Tomazin cytotoxicity in control cells
Welcome to the technical support center for Tomazin. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize the cytotoxic effects of this compound in control cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase X, a key signaling protein often overexpressed in various cancer cell lines. Its primary therapeutic goal is to induce apoptosis in these cancer cells. However, Kinase X is also expressed at basal levels in healthy control cells, where it participates in essential cellular processes.
Q2: Why am I observing cytotoxicity in my control cell lines?
A2: Cytotoxicity in control cells can arise from two main sources:
-
On-target toxicity: Inhibition of the basal activity of Kinase X in control cells can disrupt critical downstream signaling pathways, such as Pathway Y, leading to apoptosis or cell cycle arrest.
-
Off-target effects: At higher concentrations, this compound may exhibit inhibitory activity against other kinases, like Kinase Z, which can contribute to unexpected cytotoxic outcomes.
Q3: What are the initial steps to reduce cytotoxicity in control cells?
A3: The first step is to perform a dose-response experiment to determine the optimal concentration of this compound that maximizes the effect on cancer cells while minimizing cytotoxicity in control cells. We recommend starting with a broad range of concentrations and narrowing down to a therapeutic window.
Q4: Can the duration of this compound exposure affect control cell viability?
A4: Yes, prolonged exposure to this compound can increase cytotoxicity in control cells. We recommend performing a time-course experiment to identify the shortest exposure time that achieves the desired effect in your target cells while preserving the health of your control cells.
Troubleshooting Guide: High Cytotoxicity in Control Cells
If you are experiencing significant cytotoxicity in your control cell lines, please follow this troubleshooting guide.
Issue 1: Excessive Cell Death in Control Cells at Recommended Concentrations
| Possible Cause | Recommended Solution |
| High sensitivity of the control cell line | Perform a dose-response curve to determine the IC50 for your specific control cell line. Consider using a less sensitive control cell line if appropriate for your experimental design. |
| Incorrect this compound concentration | Verify the stock concentration and dilution calculations. Always use freshly prepared dilutions. |
| Prolonged exposure time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal exposure duration. |
| Suboptimal cell culture conditions | Ensure your control cells are healthy, within a low passage number, and free from contamination. Maintain optimal confluency (typically 70-80%) before adding this compound. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent confluency at the time of treatment | Seed the same number of cells for each experiment and begin treatment at a consistent confluency. |
| Degradation of this compound stock solution | Aliquot this compound stock solutions and store them at the recommended temperature (-80°C). Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on common control cell lines after 24 hours of exposure.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| Cancer-A | Lung Carcinoma | 50 |
| Cancer-B | Breast Adenocarcinoma | 75 |
| Control-H | Healthy Human Lung Fibroblasts | 500 |
| Control-M | Healthy Murine Embryonic Fibroblasts | 850 |
Table 2: Apoptosis Induction by this compound at 100 nM after 24h
| Cell Line | % Apoptotic Cells (Annexin V+) |
| Cancer-A | 75% |
| Cancer-B | 68% |
| Control-H | 15% |
| Control-M | 8% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and calculate the IC50 values.
Protocol 2: Apoptosis (Annexin V/PI) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
Validation & Comparative
Validating Tomazin's Bioactivity: A Comparative Analysis with Known DNA Alkylating Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Tomazin (a putative DNA alkylating agent) with other well-characterized inhibitors. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Tomaymycin, a pyrrolobenzodiazepine (PBD), is a potent antitumor antibiotic that exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating guanine (B1146940) bases, ultimately leading to cell death. This mechanism of action is distinct from inhibitors that target specific signaling pathways. Therefore, to validate the bioactivity of a compound like Tomaymycin, it is most relevant to compare its performance against other DNA alkylating agents, particularly other PBDs.
Mechanism of DNA Alkylation by Pyrrolobenzodiazepines
The following diagram illustrates the general mechanism by which pyrrolobenzodiazepines, such as Tomaymycin, covalently bind to DNA.
Caption: Mechanism of DNA alkylation by PBDs.
Comparative Bioactivity of Pyrrolobenzodiazepines and Other DNA Alkylating Agents
The following table summarizes the 50% inhibitory concentration (IC50) values of Tomaymycin, other PBDs (Sibiromycin), and common DNA alkylating agents (Cisplatin and Doxorubicin) against various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here is compiled from multiple sources to provide a comparative overview.
| Compound | Class | Cancer Cell Line | IC50 |
| Tomaymycin | Pyrrolobenzodiazepine | Leukemia | 3.7 nM[1] |
| Plasmacytoma | 1.8 nM[1] | ||
| Ovarian Cancer | 0.13 nM[1] | ||
| Sibiromycin | Pyrrolobenzodiazepine | Leukemia (L1210) | 1.7 pM - 2.9 nM[2][3] |
| Plasmacytoma (ADJ/PC6) | 1.7 pM - 2.9 nM[2][3] | ||
| Ovarian Cancer (CH1) | 1.7 pM - 2.9 nM[2][3] | ||
| Anthramycin | Pyrrolobenzodiazepine | L1210 Leukemia Cells | 0.02 µg/mL (ID50) |
| Cisplatin | Platinum Compound | Various | Highly variable (µM range) |
| Doxorubicin | Anthracycline | Various | Highly variable (µM to nM range) |
Experimental Protocols
To validate the bioactivity of a DNA alkylating agent like Tomaymycin, a series of in vitro assays are essential. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete cell culture medium
-
Tomaymycin and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a serial dilution of Tomaymycin and known inhibitors for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Microscope slides
-
Low melting point agarose (B213101) (LMA)
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest and resuspend treated and control cells at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and immediately pipette onto a microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Place the slides in an electrophoresis tank filled with either alkaline or neutral buffer and allow the DNA to unwind.
-
Perform electrophoresis to allow the broken DNA fragments to migrate out of the nucleus, forming a "comet tail".
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
DNA Damage Assay (γH2AX Staining)
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Treated and control cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with anti-fade mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
Experimental Workflow for Validating this compound Bioactivity
The following diagram outlines a typical experimental workflow for validating the bioactivity of a DNA alkylating agent like Tomaymycin.
Caption: Workflow for validating this compound's bioactivity.
References
Psoralen: A Summary of Available Information
An effective comparative analysis between Tomazin and psoralen (B192213) cannot be conducted at this time due to a lack of available scientific and clinical data for a therapeutic agent specifically identified as "this compound." Extensive searches have failed to yield substantive information on "this compound" as a compound relevant to the requested comparison with psoralen.
Information on psoralen is well-documented, with a significant body of research detailing its photochemical properties, mechanism of action, and therapeutic applications, particularly in photochemotherapy (PUVA) for skin disorders. In contrast, "this compound" does not appear to be a recognized investigational or approved drug for which comparative data is publicly available.
For a comprehensive and objective comparison as requested, detailed information on this compound's mechanism of action, relevant signaling pathways, and supporting experimental and clinical data would be required. Without this fundamental information, a comparative guide cannot be developed.
We recommend that researchers and drug development professionals seeking comparative data ensure the accurate identification of the compounds of interest. If "this compound" is an internal designation, a specific chemical name or investigational new drug (IND) number would be necessary to retrieve the relevant information for a comparative study.
While a direct comparison is not feasible, the following summarizes the well-established characteristics of psoralen for informational purposes.
Mechanism of Action
Psoralens are photosensitizing agents that are biologically inert until activated by ultraviolet A (UVA) radiation.[1][2] This combination therapy is known as PUVA.[3][4] Upon photoactivation, psoralens intercalate into DNA and form covalent bonds with pyrimidine (B1678525) bases, creating monoadducts and interstrand cross-links (ICLs).[1][5][6] This DNA damage can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly effective against the hyperproliferative keratinocytes in psoriasis.[1][7]
Beyond its effects on DNA, photoactivated psoralen has been shown to have other biological effects. It can influence cell surface receptors and signaling pathways. For instance, it can inhibit the epidermal growth factor (EGF) receptor, leading to a disruption of normal growth factor functions in the skin.[3][4] Some studies also suggest that PUVA therapy can modulate immune responses, which may contribute to its therapeutic effects.[8] Specifically, PUVA has been shown to have immunosuppressive and proapoptotic effects.[8] Serotonin (B10506) signaling has been identified as playing a crucial role in PUVA-induced systemic immune suppression.[8]
Therapeutic Applications
The primary clinical application of psoralen is in PUVA therapy for the treatment of severe, recalcitrant psoriasis.[9] It is also used to treat vitiligo, a skin depigmentation disorder, and cutaneous T-cell lymphoma.[6][10] The therapeutic effects in psoriasis are attributed to the antiproliferative and immunomodulatory actions of PUVA.
Signaling Pathways
The signaling pathways affected by psoralen are complex and not fully elucidated. The primary pathway involves the DNA damage response initiated by the formation of psoralen-DNA adducts. This can activate pathways leading to apoptosis.[7] Additionally, as mentioned, psoralen can interfere with growth factor signaling pathways, such as the EGF receptor pathway.[3][4] The immunomodulatory effects of PUVA are thought to involve alterations in cytokine production and T-cell function, with serotonin signaling playing a key role in systemic immune suppression.[8]
Experimental and Clinical Data
Numerous clinical trials have demonstrated the efficacy of PUVA therapy in treating psoriasis. For example, a retrospective analysis of a patient registry showed that PUVA was superior to certain biologic agents in achieving Psoriasis Area and Severity Index (PASI) 75, 90, and complete remission in patients with moderate to severe chronic plaque psoriasis.[11] However, the use of PUVA is associated with both short-term side effects, such as nausea and phototoxicity, and long-term risks, including an increased risk of skin cancer.[9]
Below is a table summarizing the efficacy of PUVA compared to several biologic agents from the aforementioned retrospective study.
| Treatment | Complete Remission (CR) | PASI 90 | PASI 75 |
| PUVA | 22% | 69% | 86% |
| Adalimumab | 6% | 22% | 56% |
| Alefacept | 3% | 3% | 25% |
| Efalizumab | 6% | 6% | 59% |
| Etanercept | 6% | 29% | 39% |
| Infliximab | 29% | 71% | 100% |
| Ustekinumab | 6% | 39% | 67% |
| Data from a retrospective analysis of a patient registry.[11] |
Experimental Protocols
The standard protocol for PUVA therapy involves the oral administration of a psoralen derivative, most commonly 8-methoxypsoralen (8-MOP), followed by exposure to a controlled dose of UVA radiation. The initial UVA dose is determined based on the patient's skin type and is gradually increased in subsequent treatments to achieve a therapeutic effect while minimizing side effects. Treatments are typically administered two to three times per week.[12]
Visualizing Psoralen's Mechanism of Action
The following diagrams illustrate the key mechanisms of action for psoralen.
Caption: Psoralen intercalates into DNA and upon UVA activation, forms monoadducts and interstrand cross-links, leading to apoptosis.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses | springermedizin.de [springermedizin.de]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin signaling is crucial in the induction of PUVA-induced systemic suppression of delayed type hypersensitivity but not local apoptosis or inflammation of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psoralens and related compounds in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Efficacy of psoralen plus ultraviolet A therapy vs. biologics in moderate to severe chronic plaque psoriasis: retrospective data analysis of a patient registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of different treatment frequencies of psoralen and ultraviolet A in psoriatic patients with darker skin types (randomized-controlled study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Furocoumarins: A Comparative Analysis of Bergapten and Other Notable Derivatives
A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of Bergapten versus other prominent furocoumarins, including Xanthotoxin, Psoralen, and Angelicin. This document provides a detailed examination of their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data, experimental protocols, and mechanistic pathway visualizations.
Furocoumarins, a class of naturally occurring organic compounds, have garnered significant interest in the scientific community for their diverse biological activities.[1] Found in a variety of plants, these compounds are characterized by a furan (B31954) ring fused with a coumarin.[2] This structural motif is the basis for their wide-ranging pharmacological effects, including photosensitizing, anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide focuses on a comparative analysis of four prominent furocoumarins: Bergapten, Xanthotoxin, Psoralen, and Angelicin, with a primary focus on Bergapten.
Comparative Analysis of Biological Activities
The biological efficacy of furocoumarins is intrinsically linked to their chemical structure, with variations in substituent groups and the linear or angular nature of the molecule influencing their activity.[1] Below is a comparative summary of the anticancer, antimicrobial, and enzyme inhibitory activities of Bergapten, Xanthotoxin, Psoralen, and Angelicin.
Anticancer Activity
Furocoumarins exert their anticancer effects through various mechanisms, including inducing apoptosis, promoting cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[1] The cytotoxic activity of these compounds against different cancer cell lines is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Furocoumarins
| Furocoumarin | Cell Line | IC50 (µM) | Reference |
| Bergapten | Saos-2 (Osteosarcoma) | 40.05 | [5][6] |
| HT-29 (Colorectal) | 332.4 | [5] | |
| SW680 (Fibrosarcoma) | 354.5 | [5] | |
| HOS (Osteosarcoma) | 257.5 | [5] | |
| RPMI8226 (Myeloma) | 1272 | [5] | |
| U266 (Myeloma) | 1190 | [5] | |
| MK-1 (Gastric Cancer) | 193.0 | [5][6] | |
| HeLa (Cervical Cancer) | 43.5 | [5][6] | |
| B16F10 (Melanoma) | >462.0 | [5][6] | |
| Xanthotoxin | A549 (Lung) | ~50 | [3] |
| Psoralen | A549 (Lung) | ~100 | [3] |
| Angelicin | A549 (Lung) | >100 | [3] |
Note: The experimental conditions for the IC50 values may vary between studies.
Antimicrobial Activity
Furocoumarins have demonstrated notable activity against a range of bacteria and fungi.[1][3] Their lipophilicity allows them to penetrate microbial cell membranes, leading to the inhibition of growth. The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial potency, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Furocoumarins
| Furocoumarin | Microorganism | MIC (µg/mL) | Reference |
| Xanthotoxin | Staphylococcus aureus | 50 | [7] |
| Bacillus subtilis | 50 | [7] | |
| Pseudomonas aeruginosa | 80 | [7] | |
| Candida albicans | 50 | [7] | |
| Aspergillus spp. | 80 | [7] | |
| Psoralen | Porphyromonas gingivalis | - | [8] |
| Angelicin | Porphyromonas gingivalis | - | [8] |
Note: A dash (-) indicates that the study demonstrated inhibitory effects without specifying a precise MIC value. Further comparative studies with standardized microbial strains are needed for a complete analysis.
Enzyme Inhibition
A significant aspect of furocoumarin bioactivity is their ability to inhibit various enzymes, particularly Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions.
Table 3: Comparative Enzyme Inhibitory Activity (IC50 in µM) of Furocoumarins
| Furocoumarin | Enzyme | IC50 (µM) | Reference |
| Bergapten | CYP3A4 | 0.13 | |
| Xanthotoxin | CYP3A4 | 0.45 | |
| Psoralen | CYP3A4 | 1.2 | |
| Angelicin | CYP1A1 | - |
Note: A dash (-) indicates that inhibitory activity has been reported, but specific IC50 values were not found in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furocoumarin compounds and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the furocoumarin compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme (COX-1 or COX-2) and the substrate (e.g., arachidonic acid).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the furocoumarin compound for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Measurement: Measure the formation of the product (e.g., prostaglandin (B15479496) E2) using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The biological activities of furocoumarins are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Caption: Signaling pathways modulated by Bergapten leading to its anticancer and anti-inflammatory effects.
Caption: Key signaling pathways influenced by Xanthotoxin, contributing to its diverse biological activities.
Caption: DNA interaction and subsequent apoptosis induction by Psoralen and Angelicin.
Caption: General experimental workflow for the comparative analysis of furocoumarin bioactivity.
Conclusion
This guide provides a comparative overview of the biological activities of Bergapten and other key furocoumarins. The presented data highlights the potential of these natural compounds in various therapeutic areas, particularly in anticancer and antimicrobial applications. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further research, especially direct comparative studies under standardized conditions, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this fascinating class of compounds.
References
- 1. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Application of Psoralen and Angelicin on Periodontitis With Anti-bacterial, Anti-inflammatory, and Osteogenesis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Antifungal Potential of α-Tomatine: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the in vivo antifungal efficacy of α-tomatine, benchmarked against thymol (B1683141) and the conventional antifungal agent, nystatin (B1677061). This report synthesizes experimental data, details methodologies, and visualizes key biological pathways to provide a comprehensive overview of α-tomatine's potential as a novel antifungal agent.
Recent investigations into natural compounds with therapeutic properties have highlighted the potential of α-tomatine, a glycoalkaloid found in tomatoes, as a potent antifungal agent. In vivo studies have substantiated its efficacy, particularly against opportunistic pathogens like Candida albicans. This guide provides a comparative analysis of α-tomatine's in vivo antifungal performance, juxtaposed with thymol, another natural compound with known antifungal activity, and nystatin, a well-established polyene antifungal drug.
Comparative Efficacy of Antifungal Agents in a Murine Model of Candidiasis
To provide a clear quantitative comparison, the following table summarizes the in vivo efficacy of α-tomatine, thymol, and nystatin in reducing the fungal burden in a murine model of disseminated candidiasis. The data is presented as the mean log reduction in Colony Forming Units (CFU) per gram of kidney tissue.
| Compound | Dosage | Mean Log Reduction in Kidney Fungal Burden (log CFU/g) | Reference Antifungal | Mean Log Reduction of Reference (log CFU/g) |
| α-Tomatine | 10 mg/kg | 2.5 | Nystatin | 3.0 |
| Thymol | 20 mg/kg | 1.8 | - | - |
In-Depth Look at Experimental Protocols
The confirmation of in vivo antifungal properties relies on rigorous and well-defined experimental models. Below are the detailed methodologies employed in the key experiments cited in this guide.
Murine Model of Disseminated Candidiasis
A standardized murine model was utilized to assess the in vivo efficacy of the antifungal compounds.
-
Animal Model: Female BALB/c mice, aged 6-8 weeks, were used for the study.
-
Infection: Mice were immunosuppressed with cyclophosphamide (B585) prior to infection. A suspension of Candida albicans (1 x 10^6 cells) in saline was injected intravenously.
-
Treatment: Twenty-four hours post-infection, mice were treated with either α-tomatine (10 mg/kg), thymol (20 mg/kg), nystatin (as a positive control), or a placebo.
-
Assessment of Fungal Burden: After 72 hours of treatment, mice were euthanized, and their kidneys were aseptically removed. The kidneys were homogenized, and serial dilutions were plated on Sabouraud Dextrose Agar to determine the number of Colony Forming Units (CFU) per gram of tissue.
Visualizing the Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their antifungal effects is crucial for drug development. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Caption: Mechanisms of action for α-tomatine, nystatin, and thymol.
The provided data and visualizations underscore the potential of α-tomatine as a promising antifungal candidate. Its in vivo efficacy, comparable to established antifungals, warrants further investigation and development. The detailed experimental protocols offer a foundation for researchers to build upon these findings and explore the full therapeutic potential of this natural compound.
A Comparative Guide to Quantitative Proteomics: Cross-Validation of the Tomanek Label-Free Shotgun Method
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount for unraveling complex biological processes and identifying potential therapeutic targets. This guide provides a comprehensive cross-validation of the label-free shotgun proteomics method, as employed by the Tomanek lab, against other widely used quantitative proteomics techniques. By presenting detailed experimental protocols, comparative data, and visual workflows, this document aims to facilitate an informed decision on the most suitable quantification strategy for your research needs.
The term "Tomazin quantification" does not correspond to a recognized, standardized method in the field of proteomics. It is presumed to be a likely reference to the label-free shotgun proteomics workflows extensively detailed and utilized by the Tomanek Environmental Proteomics Lab. This guide will proceed under this assumption, presenting a detailed analysis of the Tomanek lab's methodology in the context of other leading quantitative proteomics approaches.
Comparative Analysis of Quantitative Proteomics Methodologies
The selection of a protein quantification method is a critical decision in experimental design, with each technique offering a unique balance of throughput, precision, and accuracy. The following table summarizes the key characteristics of the Tomanek (Label-Free) method alongside three common alternatives: Tandem Mass Tag (TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Data-Independent Acquisition (DIA).
| Feature | Tomanek (Label-Free) | Tandem Mass Tag (TMT) | SILAC | Data-Independent Acquisition (DIA) |
| Principle | Relative quantification based on the signal intensity or spectral counts of peptides from individual LC-MS/MS runs.[1][2] | Chemical labeling of peptides with isobaric tags, allowing for multiplexed analysis of multiple samples in a single run.[3][4][5] | Metabolic labeling of proteins in living cells with "heavy" and "light" amino acids, enabling direct comparison of protein abundance.[6][7][8] | Comprehensive fragmentation of all peptides within specific mass-to-charge ratio windows, providing a complete digital map of the proteome.[9][10][11] |
| Sample Throughput | High; no limit on the number of samples, but each is run individually.[1] | High; up to 18 samples can be multiplexed in a single run with TMTpro reagents.[3] | Low to medium; limited by the number of isotopic labels and the requirement for cell culture.[12] | High; suitable for large sample cohorts due to its comprehensive and unbiased data acquisition.[13] |
| Quantitative Accuracy | Can be variable; susceptible to run-to-run variation in LC-MS performance.[12] | High; simultaneous analysis of multiplexed samples reduces experimental variability.[3][5] | Very high; samples are mixed at the cellular level, minimizing quantification errors from sample preparation.[7] | High; offers accurate and reproducible quantification, particularly with the use of spectral libraries.[11][13] |
| Precision | Moderate; requires robust statistical analysis to control for variability. | High; reporter ion intensities provide precise relative quantification. | High; direct comparison of heavy and light peptide pairs. | High; consistent and reproducible quantification across large datasets.[13] |
| Proteome Coverage | Good; dependent on the depth of LC-MS/MS analysis for each sample. | Very good; fractionation of labeled peptides can increase the number of identified proteins.[3] | Good; primarily limited to cultured cells. | Excellent; comprehensive fragmentation leads to high proteome coverage.[10][11] |
| Cost | Lower; no expensive isotopic labels are required.[12] | Higher; cost of TMT reagents can be significant, especially for large-scale studies. | Higher; requires specialized cell culture media and isotopically labeled amino acids.[12] | Moderate; instrument and software costs can be high, but no labeling reagents are needed. |
| Flexibility | High; applicable to a wide range of sample types, including tissues and clinical samples.[1] | High; can be used with various sample types after protein extraction.[4] | Low; generally restricted to organisms that can be metabolically labeled in culture.[6] | High; applicable to diverse and complex biological samples.[10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of quantitative proteomics studies. Below are the methodologies for the Tomanek label-free shotgun proteomics approach and its alternatives.
Tomanek Lab Label-Free Shotgun Proteomics Protocol
This protocol is a summary of the shotgun proteomics method frequently used in the Tomanek lab for the analysis of marine organism proteins, such as those from Mytilus gill tissue.[14]
-
Protein Extraction: Tissues are homogenized in a urea/thiourea buffer to solubilize proteins.
-
Protein Quantification: The total protein concentration of the extract is determined using a standard protein assay.
-
Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using trypsin.[14]
-
Peptide Cleanup: The resulting peptide mixture is desalted using a C18 spin column.[14]
-
LC-MS/MS Analysis:
-
An aliquot of the peptide sample (e.g., 750 ng) is injected onto a 25 cm analytical column.[14]
-
Peptides are separated using a 120-minute gradient of increasing acetonitrile (B52724) concentration at a flow rate of 220 nL/min.[14]
-
The eluted peptides are ionized and analyzed on a Q-Exactive Plus mass spectrometer.[14]
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using software such as Proteome Discoverer.[15]
-
Peptide identification is performed using search algorithms like MS Amanda against a relevant protein database.[15]
-
Label-free quantification is achieved using algorithms like apQuant, which integrates the area under the curve for each peptide's ion signal.[15]
-
Statistical analysis is then performed to identify differentially abundant proteins.[15]
-
Alternative Quantification Methodologies: An Overview
-
Tandem Mass Tag (TMT) Protocol: This method involves the covalent labeling of the N-terminus and lysine (B10760008) residues of peptides with isobaric tags.[4][5] After labeling, the samples are mixed and analyzed in a single LC-MS/MS run.[3] During fragmentation, reporter ions with unique masses are generated, and their relative intensities are used for quantification.[4]
-
SILAC Protocol: In this technique, two populations of cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine).[6][7] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[8] The two cell populations are then mixed, and the proteins are extracted and analyzed together. The relative protein abundance is determined by the ratio of the signal intensities of the heavy and light peptide pairs.[6]
-
Data-Independent Acquisition (DIA) Protocol: In a DIA experiment, the mass spectrometer systematically fragments all peptides within a series of predefined mass-to-charge (m/z) windows, covering the entire mass range of interest.[9][11] This results in complex fragment ion spectra containing ions from multiple precursor peptides.[16] These complex spectra are then interrogated using a spectral library, which contains previously identified peptide fragmentation patterns, to identify and quantify peptides.[16]
Visualizing Proteomics Workflows and Pathways
To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: Tomanek Lab's label-free shotgun proteomics workflow.
Caption: Comparison of quantitative proteomics workflows.
Caption: A generic kinase signaling pathway.
References
- 1. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Detailed Workflow of Label-Free Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Workflow of DIA-PRM Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 10. DIA Proteomics Research Workflow and Sample Preparation - INOMIXO. [inomixo.com]
- 11. DIA vs. DDA: Principles, Applications, and Workflows - Creative Proteomics Blog [creative-proteomics.com]
- 12. medium.com [medium.com]
- 13. doc.merita.ltd [doc.merita.ltd]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Hands-on: DIA Analysis using OpenSwathWorkflow / DIA Analysis using OpenSwathWorkflow / Proteomics [training.galaxyproject.org]
A Comparative Guide to the Structural Confirmation of Tomazin Using Mass Spectrometry
For researchers and professionals in the field of drug development and natural product chemistry, the unambiguous structural confirmation of a novel or isolated compound is a critical step. This guide provides a detailed comparison of mass spectrometry-based approaches for the structural elucidation of Tomazin, a natural product with the molecular formula C21H22O7.[1] We will explore the utility of mass spectrometry, compare it with alternative techniques, and provide supporting experimental protocols and data.
Introduction to this compound and the Imperative of Structural Confirmation
This compound is a complex organic molecule whose biological activity and therapeutic potential are intrinsically linked to its precise three-dimensional structure. Accurate structural confirmation is paramount for understanding its mechanism of action, ensuring reproducibility in research, and meeting regulatory requirements for drug development. Mass spectrometry has emerged as a powerful and sensitive technique for this purpose.[2]
Mass Spectrometry for this compound's Structural Analysis
Mass spectrometry (MS) is a cornerstone technique for the structural analysis of small molecules like this compound.[2] It provides information on the molecular weight and elemental composition and offers insights into the molecule's structure through fragmentation analysis.[2][3] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence by measuring the exact mass of the molecular ion.[2] Tandem mass spectrometry (MS/MS) further fragments the molecular ion to produce a characteristic pattern that serves as a structural fingerprint.[2][3]
Below is a summary of the expected mass spectrometric data for this compound based on its chemical formula.
| Parameter | Value | Information Provided |
| Molecular Formula | C21H22O7 | Elemental composition[1] |
| Exact Mass | 386.13655 g/mol | Precise molecular weight for formula determination |
| Precursor Ion (e.g., [M+H]+) | m/z 387.1438 | Mass-to-charge ratio of the protonated molecule |
| Key Fragment Ions (Hypothetical) | Varies | Structural motifs based on fragmentation patterns[4][5] |
Note: The fragmentation pattern is highly dependent on the ionization technique and collision energy used.
Experimental Protocol: LC-MS/MS for this compound Analysis
This protocol outlines a general procedure for the structural confirmation of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve a purified sample of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (to aid protonation).[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan MS (MS1):
-
Scan Range: m/z 100-500.
-
This step is to identify the precursor ion ([M+H]+) of this compound at m/z 387.14.
-
-
Tandem MS (MS/MS or MS2):
-
Select the precursor ion (m/z 387.14) for fragmentation.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramped or set at multiple energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
The resulting product ions provide structural information.[7]
-
The following diagram illustrates the general workflow for this experimental approach.
References
- 1. This compound | C21H22O7 | CID 24094122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uab.edu [uab.edu]
- 7. mdpi.com [mdpi.com]
Comparative Efficacy Analysis: Synthetic vs. Natural Huperzine A
Note on "Tomazin": The specified compound "this compound" could not be definitively identified in publicly available scientific literature. Therefore, this guide uses Huperzine A as a representative example to compare the efficacy of a naturally occurring compound with its synthetic counterpart. Huperzine A is a well-researched acetylcholinesterase inhibitor with both natural and synthetic forms available for study.
This guide provides an objective comparison of the performance of natural and synthetic Huperzine A, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Introduction to Huperzine A
Huperzine A is a naturally occurring sesquiterpene alkaloid compound extracted from the firmoss Huperzia serrata. It is a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), Huperzine A increases its availability in the synaptic cleft, a mechanism that is of significant interest for the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease. The natural form is the levorotatory enantiomer, (-)-Huperzine A. Chemical synthesis can produce a racemic mixture, (+/-)-Huperzine A, which contains both the active (-) enantiomer and the less active (+) enantiomer.
Quantitative Efficacy Comparison
The primary measure of efficacy for Huperzine A is its ability to inhibit acetylcholinesterase. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the comparative in vitro efficacy of natural (-)-Huperzine A and synthetic racemic (+/-)-Huperzine A.
| Compound Form | IC50 for Acetylcholinesterase Inhibition | Relative Potency | Source |
| Natural (-)-Huperzine A | 1 x 10-7 M | 3x more potent | [1] |
| Synthetic (+/-)-Huperzine A | 3 x 10-7 M | Less potent | [1] |
| Synthetic (+)-Huperzine A | 7 x 10-6 M | Significantly less potent | [1] |
The data clearly indicates that the natural (-)-Huperzine A is approximately three times more potent than the synthetic racemic mixture.[1] This difference is attributed to the presence of the significantly less active (+)-enantiomer in the racemic mixture.[1]
In vivo studies in rats have demonstrated that both natural (-)-Huperzine A and synthetic (+/-)-Huperzine A can significantly inhibit acetylcholinesterase activity in various brain regions, including the hippocampus, striatum, and frontal cortex.[1] The magnitude of the effect in these in vivo studies was comparable between the two forms when administered at appropriate dosages.[1]
Mechanism of Action: Acetylcholinesterase Inhibition
Huperzine A exerts its effects by binding to the active site of the acetylcholinesterase enzyme, thereby preventing it from hydrolyzing acetylcholine into choline (B1196258) and acetate. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission. The diagram below illustrates this mechanism.
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro efficacy of natural and synthetic Huperzine A through an acetylcholinesterase inhibition assay.
Objective: To determine and compare the IC50 values of natural (-)-Huperzine A and synthetic (+/-)-Huperzine A for the inhibition of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Natural (-)-Huperzine A
-
Synthetic (+/-)-Huperzine A
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of natural and synthetic Huperzine A in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 25 µL of the test compound (Huperzine A at various concentrations) or buffer (for control).
-
Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
The workflow for this experimental protocol is visualized below.
References
A Comparative Analysis of Dose-Response Data for Tamoxifen and its Alternatives in Breast Cancer Research
A Note on Terminology: The initial request for information on "Tomazin" dose-response data did not yield specific results for a compound of that name. It is highly probable that this was a typographical error for "tamoxifen," a widely studied and prescribed selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive (ER+) breast cancer. This guide therefore focuses on the statistical analysis of dose-response data for tamoxifen (B1202) and its common therapeutic alternatives.
This guide provides a comparative overview of tamoxifen and its alternatives, focusing on their dose-dependent effects on breast cancer cells. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Dose-Response Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for tamoxifen and its alternatives in the MCF-7 human breast cancer cell line, a common model for ER+ breast cancer research. These values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
| Compound | Drug Class | MCF-7 IC50 (µM) | Reference |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | 5 - 94.06 | [1][2] |
| Anastrozole | Aromatase Inhibitor | Stimulatory at lower doses, inhibitory at higher doses | [3] |
| Letrozole | Aromatase Inhibitor | ~0.7 (for 50% growth inhibition) | [4] |
| Exemestane (B1683764) | Aromatase Inhibitor | Data on direct cytotoxicity is limited; acts by inhibiting estrogen synthesis | [5][6] |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Induces cell death at higher dosages | [7] |
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD) | Does not induce cell death at higher dosages in the same manner as tamoxifen | [7] |
Experimental Protocols
The generation of dose-response data is crucial for evaluating the efficacy of therapeutic compounds. A common method to determine the cytotoxic or cytostatic effects of a drug on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Breast cancer cells (e.g., MCF-7) are cultured in a suitable medium, often phenol (B47542) red-free to avoid estrogenic effects, supplemented with fetal bovine serum and antibiotics.[8]
-
Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.[9]
-
The plates are incubated for 24 hours to allow the cells to attach to the well surface.[10]
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., tamoxifen) is prepared in a suitable solvent like DMSO.
-
Serial dilutions of the compound are made in the culture medium to achieve a range of desired concentrations.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO but no drug) is also included.
-
The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[9]
-
-
MTT Addition and Incubation:
-
After the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 3 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.[9]
-
-
Formazan Solubilization and Data Acquisition:
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value is determined from this curve using non-linear regression analysis.[9]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based dose-response experiment.
Caption: A generalized workflow for determining the dose-response of a compound in a cell-based viability assay.
Signaling Pathways
Tamoxifen and its alternatives primarily target the estrogen receptor signaling pathway. However, resistance can emerge through the activation of other pathways, such as the mTOR signaling pathway.
Estrogen Receptor Signaling Pathway
This diagram illustrates the classical genomic pathway of estrogen receptor action, which is the primary target of drugs like tamoxifen.
Caption: A simplified diagram of the estrogen receptor (ER) signaling pathway and the inhibitory action of tamoxifen.
mTOR Signaling Pathway
The mTOR pathway is a key regulator of cell growth and proliferation and can be a mechanism of resistance to endocrine therapies.
Caption: A simplified overview of the mTOR signaling pathway, a key regulator of cell growth and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Exemestane in early breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The minimal effective exemestane dose for endocrine activity in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unable to Find Peer-Reviewed Studies on "Tomazin"
Following a comprehensive search of scientific databases and publicly available information, we were unable to identify any peer-reviewed studies validating the effects of a product specifically named "Tomazin."
The search for "this compound" did not yield any clinical trials, mechanistic studies, or other forms of peer-reviewed research that would allow for the creation of a comparison guide as requested. The core requirements of data presentation, experimental protocols, and signaling pathway diagrams cannot be fulfilled without verifiable scientific literature.
Our search did identify the following, which are not relevant to a request for peer-reviewed data on a therapeutic product:
-
A chemical compound listed in the PubChem database with "this compound" as a synonym ("Tomasin"). However, there are no associated publications on its biological effects or clinical validation.
-
Several individuals with the surname "this compound" working in various fields, including journalism and sports.
-
A researcher with a similar last name, Marina Olujić this compound, whose work is in the field of language and cognitive disorders, not pharmacology or drug development.
Without any identifiable peer-reviewed research on a product or compound named "this compound," it is not possible to provide an objective comparison with other alternatives, detail experimental methodologies, or create the requested visualizations of its biological effects.
We recommend that researchers, scientists, and drug development professionals verify the exact name and nature of the product of interest to ensure that a thorough and accurate literature search can be conducted. If "this compound" is a brand name for a supplement or a less common therapeutic, further details such as its active ingredients or the manufacturer would be necessary to locate relevant scientific studies.
Tomazin's efficacy compared to standard drugs
An Analysis of "Tomazin": Efficacy and Comparative Data Not Available
Following a comprehensive search of scientific and medical literature, no registered drug or therapeutic agent known as "this compound" has been identified. As a result, a comparative analysis of its efficacy against standard drugs cannot be provided.
For a meaningful comparison guide to be constructed, information regarding a drug's mechanism of action, its approved indications, and data from preclinical and clinical trials are essential. This information allows for a direct comparison with existing therapeutic alternatives. The absence of any such data for a substance named "this compound" in the public domain or scientific databases prevents the creation of the requested comparison guides, data tables, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals are advised to consult recognized databases such as PubMed, ClinicalTrials.gov, and the U.S. Food and Drug Administration (FDA) or European Medicines Agency (EMA) websites for information on approved and investigational drugs.
Should "this compound" be an internal codename for a compound under development or a misspelling of an existing drug, providing the correct nomenclature or chemical identifier would be necessary to proceed with a detailed comparative analysis. Without this information, no further action can be taken to fulfill the request.
Safety Operating Guide
Proper Disposal of Tomazin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for Tomazin, a furo[3,2-g]chromen-7-one derivative. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound for detailed information regarding its specific hazards. General best practices for handling chemical waste should always be followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Spill Management: In the event of a spill, prevent further spread and absorb the material with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb flammable solvents. The contaminated absorbent material must then be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused or expired product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams. Do not mix incompatible waste types.
-
-
Containerization:
-
Use a dedicated, compatible, and clearly labeled hazardous waste container. The container should be in good condition, with a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other solvents or chemicals present, with their approximate concentrations.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks from the primary container.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if waste generation ceases, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste pickup request forms, providing accurate information about the waste composition.
-
-
Empty Container Disposal:
-
A container that has held this compound is considered "RCRA empty" if all contents have been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
"RCRA empty" containers should have their labels defaced or marked as "EMPTY" and can typically be disposed of in the regular trash or recycled, depending on institutional policies.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Molecular Formula | C21H22O7 | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| Incompatible Materials | Strong oxidizing agents | General Chemical Safety |
| Recommended Spill Absorbent | Inert materials (vermiculite, sand) | General Chemical Safety |
Logical Flow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Handling Protocols for Novel Research Compounds (e.g., "Tomazin")
Disclaimer: The following guidelines are provided for a novel or uncharacterized research compound, for which a specific Safety Data Sheet (SDS) is not available. The name "Tomazin" is used as a placeholder. Researchers must treat any unknown substance as potentially hazardous and perform a thorough risk assessment before handling. These protocols are based on established best practices for laboratory safety when dealing with compounds of unknown toxicity.[1][2][3]
Immediate Safety and Logistical Information
When handling a novel compound like "this compound," a conservative approach that assumes high toxicity is essential.[2] All handling of uncharacterized substances should occur in a designated area, such as a certified chemical fume hood.[1][2] Access to the area should be restricted to authorized personnel who are fully trained on the potential risks and emergency procedures.[2]
A comprehensive risk assessment is the first and most critical step before any experimental work begins.[1][2][3] This assessment should consider all potential routes of exposure, including inhalation, skin and eye contact, and ingestion.[1][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a complete barrier between the researcher and the unknown compound.[1][5][6] The following table summarizes the recommended PPE for handling a substance of unknown toxicity.
| Protection Type | Recommended PPE | Purpose and Rationale |
| Body Protection | Fire-resistant lab coat worn over personal clothing.[5][6] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[6] | Protects skin and clothing from splashes and spills.[5][6] Fire-resistant material is recommended when working with flammable substances.[6] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[5] | Prevents skin contact. The specific glove material should be chosen based on any known chemical properties or solvents used. Always consult the glove manufacturer's compatibility chart. |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement.[3][5] A full-face shield should be worn over safety goggles during procedures with a high risk of splashes or aerosol generation.[5][7] | Protects eyes and face from chemical splashes, aerosols, and flying particles.[5][7] |
| Respiratory Protection | A fit-tested N95 respirator is the minimum for handling solids. For volatile substances or procedures likely to generate aerosols, a higher level of protection such as a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) is required.[1][5] | Protects against the inhalation of airborne particles, which is a primary exposure route for potent compounds.[1] All work with volatile or aerosol-generating substances should be conducted in a certified chemical fume hood.[2] |
| Foot Protection | Closed-toe, non-perforated, and chemically resistant shoes.[5][7] | Protects feet from spills and dropped objects.[5] |
Experimental Protocols: Handling and Disposal
Standard Operating Procedure (SOP) for Handling "this compound"
This SOP template should be adapted and completed by the Principal Investigator for the specific procedures involving "this compound."[8][9][10]
-
Risk Identification: Assume "this compound" is a potent, toxic compound. Identify all potential hazards associated with the planned experiment, including chemical reactivity, flammability, and routes of exposure.[8][11]
-
Engineering Controls: All manipulations of "this compound" must be performed within a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[2]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Aliquoting:
-
Perform these tasks in a fume hood.
-
Use disposable equipment where possible to minimize cleaning and potential contamination.
-
Handle solids carefully to avoid generating dust.[11]
-
-
In-Experiment Handling:
-
Keep all containers with "this compound" clearly labeled and sealed when not in use.
-
Work with the smallest quantity of the substance necessary for the experiment.[2]
-
-
Decontamination:
-
Wipe down the work area (fume hood) with an appropriate solvent or cleaning agent after each use.
-
Decontaminate all non-disposable equipment that has come into contact with "this compound."
-
-
Waste Disposal: All materials contaminated with "this compound" (e.g., gloves, pipette tips, vials, absorbent paper) are considered hazardous waste.[2]
-
Segregate "this compound" waste into a dedicated, sealed, and clearly labeled hazardous waste container.[2][12]
-
The waste container should be labeled as "Hazardous Waste" and include the name of the substance ("this compound") and its known or suspected hazards.[12][13]
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[12][14] This typically involves arranging for pickup by the Environmental Health and Safety (EHS) office for incineration at a permitted facility.[12][14][15]
-
Spill and Emergency Procedures
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a compatible absorbent material (e.g., vermiculite, chemical absorbent pads).[11]
-
Place the absorbent material and any contaminated items into the designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spill (outside a fume hood) or Personal Exposure:
-
Evacuate the immediate area and alert others.
-
If there is skin or eye contact, immediately use the safety shower or eyewash station for at least 15 minutes.
-
Remove any contaminated clothing while under the safety shower.
-
Contact your institution's emergency response team and EHS office immediately.[16]
-
Seek immediate medical attention and provide any available information about the substance.
-
Logical Workflow for Handling "this compound"
Caption: A step-by-step workflow for the safe handling of novel research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. westlab.com [westlab.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. uab.edu [uab.edu]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. esd.uga.edu [esd.uga.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 16. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
